Product packaging for Heliannone B(Cat. No.:)

Heliannone B

Cat. No.: B1243732
M. Wt: 300.3 g/mol
InChI Key: JICUYFPHCQPXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heliannone B is a naturally occurring flavanone that was first isolated from cultivars of the common sunflower, Helianthus annuus L. . It belongs to a class of phytochemicals known as flavonoids, which are widely studied for their diverse biological activities . This compound is of significant interest in plant science and natural product chemistry due to its reported allelopathic effects. Bioassay studies have demonstrated that this compound can influence the shoot growth of seedlings in model plants such as tomato ( Lycopersicon esculentum ) and barley ( Hordeum vulgare ) . The compound is presented here as a high-purity chemical reagent for use in scientific investigations. Researchers can utilize this compound to explore its mechanism of action, its potential role in plant defense and development, and its other physicochemical properties. Like many specialized flavonoids, the complete profile of its biological activities and applications is an ongoing area of research . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B1243732 Heliannone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-7,8-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-14-8-7-12-13(19)9-15(22-16(12)17(14)21-2)10-3-5-11(18)6-4-10/h3-8,15,18H,9H2,1-2H3

InChI Key

JICUYFPHCQPXNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O)OC

Synonyms

(R,S)-heliannone B
heliannone B

Origin of Product

United States

Foundational & Exploratory

Heliannone B: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B is a naturally occurring flavanone that has garnered interest within the scientific community due to its potential biological activities. As a member of the flavonoid family, it shares a characteristic heterocyclic core structure. This technical guide provides a detailed examination of the chemical structure, synthesis, and known properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically identified as (R,S)-4'-Hydroxy-7,8-dimethoxyflavanone. Its structure is characterized by a C6-C3-C6 skeleton, typical of flavonoids, with a chiral center at the C2 position of the dihydropyranone ring, leading to the existence of a racemic mixture of (R) and (S) enantiomers. The molecule features two methoxy groups at the C7 and C8 positions of the A-ring and a hydroxyl group at the C4' position of the B-ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₆O₅PubChem
Molecular Weight 300.31 g/mol PubChem
IUPAC Name 2-(4-hydroxyphenyl)-7,8-dimethoxy-2,3-dihydrochromen-4-onePubChem
Synonyms (R,S)-4'-Hydroxy-7,8-dimethoxyflavanoneRao et al., 2001[1]
Physical State Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature

Synthesis of this compound

The total synthesis of (R,S)-Heliannone B was first reported by Rao et al. in 2001.[1] The synthetic route involves the cyclization of its corresponding chalcone precursor, Heliannone A.

Experimental Protocol: Synthesis of (R,S)-4'-Hydroxy-7,8-dimethoxyflavanone (this compound)

Detailed experimental parameters, including specific quantities of reagents, reaction times, temperatures, and purification methods, are outlined in the primary literature and should be consulted for precise replication.

The key transformation in the synthesis of this compound is the intramolecular cyclization of 2'-hydroxychalcone (Heliannone A) to the corresponding flavanone. This reaction is typically acid- or base-catalyzed. The general steps are as follows:

  • Synthesis of Heliannone A: The precursor, 2'-hydroxy-4,5-dimethoxychalcone (Heliannone A), is synthesized via a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone and a benzaldehyde derivative.

  • Cyclization to this compound: Heliannone A is then subjected to cyclization conditions to yield the flavanone ring system of this compound.

A detailed, step-by-step protocol with specific reagent quantities and reaction conditions is not available in the provided search results.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
IR (Infrared) Data not available in search results.
MS (Mass Spectrometry) Data not available in search results.

Specific spectroscopic data for this compound is not available in the provided search results. The data for related compounds or intermediates may be found in the cited literature.

Biological and Allelochemical Activity

This compound has been noted for its potential as a bioactive flavonoid.[1] Flavonoids, as a class, are known to exhibit a wide range of biological activities. This compound, being isolated from sunflower (Helianthus annuus), is implicated in the allelopathic properties of this plant. Allelochemicals are secondary metabolites produced by plants that can influence the growth and development of neighboring plants.

Table 3: Biological Activity of this compound

Activity TypeAssayResultsSource
Allelochemical ActivityPlant growth inhibitionSpecific quantitative data (e.g., IC₅₀) not available in search results.General literature on Helianthus annuus allelochemicals

Further research is required to quantify the specific biological and allelochemical activities of this compound.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the general synthetic workflow for obtaining this compound from its precursors.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Substituted_Acetophenone 2-Hydroxy-3,4- dimethoxyacetophenone Heliannone_A Heliannone A (2'-Hydroxychalcone) Substituted_Acetophenone->Heliannone_A Claisen-Schmidt Condensation Substituted_Benzaldehyde p-Hydroxybenzaldehyde Substituted_Benzaldehyde->Heliannone_A Heliannone_B This compound ((R,S)-4'-Hydroxy-7,8-dimethoxyflavanone) Heliannone_A->Heliannone_B Intramolecular Cyclization

References

Heliannone B: A Technical Guide on its Discovery, Natural Sources, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliannone B, a bioactive flavanone first identified from sunflower (Helianthus annuus L.), has garnered interest for its allelopathic properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of this compound. It includes detailed experimental protocols for its isolation and bioactivity assessment, quantitative data on its effects, and a proposed mechanism of action. This document is intended to serve as a core resource for researchers in natural product chemistry, agricultural science, and drug development.

Discovery and Natural Sources

This compound was first reported as a natural product in 1997 by a team of researchers led by Dr. Francisco A. Macías.[1][2][3][4] The compound was isolated from the leaves of Helianthus annuus L. (sunflower) cultivars.[1][2][3][4] Specifically, the VYP cultivar was a source for the isolation of this compound, along with other flavonoids like Heliannone A and C.

The discovery was a part of broader research into the allelopathic potential of sunflower, a plant known to release chemicals that can inhibit the growth of neighboring plants.[5][6] this compound is classified as a flavanone, a subclass of flavonoids characterized by a specific three-ring structure.

Compound Natural Source Plant Part Year of Discovery Discovering Group
This compoundHelianthus annuus L. (Sunflower)Leaves1997Macías et al.[1][2][3][4]

Experimental Protocols

Isolation of this compound from Helianthus annuus Leaves

The following protocol is based on the general methods for flavonoid isolation from sunflower leaves and the specific mention of the Macías group's work.

Workflow for the isolation of this compound:

This compound Isolation Workflow start Fresh leaves of Helianthus annuus extraction Extraction with a polar solvent (e.g., methanol/water) start->extraction partition Solvent-solvent partitioning (e.g., with ethyl acetate) extraction->partition chromatography1 Column chromatography on silica gel partition->chromatography1 chromatography2 Further purification by preparative TLC or HPLC chromatography1->chromatography2 final_product Pure this compound chromatography2->final_product

Figure 1: General workflow for the isolation of this compound from sunflower leaves.

Detailed Steps:

  • Plant Material: Fresh leaves of Helianthus annuus are collected, washed, and air-dried.

  • Extraction: The dried leaves are ground into a fine powder and extracted with a polar solvent mixture, such as methanol/water, at room temperature for an extended period (e.g., 24-48 hours).

  • Solvent Partitioning: The crude extract is filtered and concentrated under reduced pressure. The resulting aqueous residue is then subjected to liquid-liquid partitioning with a solvent of medium polarity, like ethyl acetate, to separate compounds based on their polarity. The flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, using solvent systems like hexane-ethyl acetate.

  • Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Allelopathic Bioactivity Assessment: Wheat Coleoptile Bioassay

The wheat coleoptile bioassay is a standard method for assessing the phytotoxicity of natural compounds.[7][8][9]

Workflow for the Wheat Coleoptile Bioassay:

Wheat Coleoptile Bioassay Workflow start Wheat seed germination in the dark selection Selection of uniform coleoptiles start->selection treatment Incubation with different concentrations of this compound selection->treatment measurement Measurement of coleoptile elongation after 24 hours treatment->measurement analysis Calculation of inhibition percentage and IC50 measurement->analysis

Figure 2: Workflow for assessing phytotoxicity using the wheat coleoptile bioassay.

Detailed Steps:

  • Seed Germination: Wheat seeds are germinated on moist filter paper in Petri dishes in complete darkness for 3-4 days to obtain etiolated seedlings.

  • Coleoptile Sectioning: Uniform coleoptiles are selected, and the apical 2-3 mm is removed. A section of a specific length (e.g., 10 mm) is then cut from the remaining coleoptile.

  • Treatment: The coleoptile sections are placed in test tubes or multi-well plates containing a buffer solution and a range of concentrations of this compound. A control group with only the buffer and solvent is also prepared.

  • Incubation: The test tubes or plates are incubated in the dark at a constant temperature (e.g., 25°C) for 24 hours.

  • Measurement: After the incubation period, the final length of the coleoptile sections is measured.

  • Data Analysis: The percentage of inhibition of elongation is calculated for each concentration compared to the control. The IC50 value, the concentration that causes 50% inhibition, is then determined.

Quantitative Data

While specific quantitative data for this compound's allelopathic activity is not extensively documented in publicly available literature, the effects of flavonoids on plant growth are generally dose-dependent.[10]

Bioassay Target Species Effect Concentration Range (Typical for Flavonoids) Endpoint
Wheat Coleoptile BioassayTriticum aestivum (Wheat)Inhibition of elongation10⁻⁶ to 10⁻³ MIC50
Seed Germination AssayVarious weed and crop speciesInhibition of germination and radicle growth10⁻⁶ to 10⁻³ MGermination percentage, radicle length

Mechanism of Action

The precise signaling pathway for this compound's allelopathic action has not been fully elucidated. However, based on the known mechanisms of other phytotoxic flavonoids, a plausible mode of action can be proposed. Flavonoids can interfere with various physiological processes in target plants.

Proposed Signaling Pathway for this compound's Phytotoxicity:

This compound Proposed Mechanism cluster_source This compound cluster_target_cell Target Plant Cell HeliannoneB This compound Auxin Auxin Homeostasis Disruption HeliannoneB->Auxin Interference ROS Increased Reactive Oxygen Species (ROS) HeliannoneB->ROS Induction Detox Induction of Detoxification Pathways HeliannoneB->Detox Cellular Response Growth Inhibition of Cell Elongation and Division Auxin->Growth ROS->Growth

Figure 3: Proposed mechanism of action for the phytotoxicity of this compound.

The proposed mechanism involves:

  • Disruption of Auxin Homeostasis: Flavonoids are known to interfere with auxin transport and signaling, which are critical for plant growth and development, particularly cell elongation.

  • Induction of Oxidative Stress: this compound may induce the production of reactive oxygen species (ROS) in the target plant cells, leading to cellular damage and growth inhibition.

  • Cellular Response: In response to the chemical stress, the target plant may activate detoxification pathways, but at effective concentrations of this compound, these may be overwhelmed, leading to growth inhibition.

Conclusion

This compound, a flavanone from Helianthus annuus, represents a promising area of research for the development of natural herbicides. Its discovery highlights the potential of allelopathic plants as a source of bioactive compounds. Further research is needed to fully elucidate its mechanism of action and to obtain more extensive quantitative data on its bioactivity against a wider range of target species. The protocols and information provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and other natural phytotoxins.

References

Heliannone B: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B is a flavonoid, specifically a flavanone, isolated from the common sunflower, Helianthus annuus. As a member of the flavonoid family, it is of interest to the scientific community for its potential bioactive properties, which may include antioxidant, anti-inflammatory, and allelopathic activities. This technical guide provides a summary of the available information on this compound, including its chemical properties, and discusses its potential biological significance in the context of flavonoid research.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 193411-11-9KNApSAcK Metabolite Information
Molecular Formula C17H16O5PubChem
Molecular Weight 300.30 g/mol PubChem
Monoisotopic Mass 300.09977361 DaPubChem

Synthesis

The total synthesis of (R,S)-Heliannone B has been described in the scientific literature.[1] A key step in the synthesis involves the Claisen-Schmidt condensation of appropriately substituted acetophenones and benzaldehydes. This process allows for the creation of the core chalcone structure, which can then be further modified to yield this compound. For researchers interested in studying this compound, chemical synthesis provides a reliable source of material, bypassing the need for extraction from natural sources.

Potential Biological Activities and Signaling Pathways

While specific in-depth studies on the biological activities and signaling pathways of this compound are limited, its classification as a flavonoid allows for informed hypotheses based on the well-documented activities of this class of compounds.

Antioxidant and Anti-inflammatory Effects

Flavonoids are renowned for their antioxidant and anti-inflammatory properties.[2] These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. It is plausible that this compound exerts similar effects.

A generalized mechanism for the anti-inflammatory action of flavonoids involves the inhibition of the NF-κB (Nuclear Factor-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

flavonoid_action cluster_complex NF-κB/IκB Complex ext_stim Inflammatory Stimulus receptor Cell Surface Receptor ext_stim->receptor IKK IKK Complex receptor->IKK heliannoneB This compound (Flavonoid) IkB IκB IKK->IkB phosphorylates NFkB_active Active NF-κB IKK->NFkB_active releases NFkB NF-κB nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Expression nucleus->genes heliannoneB->IKK Inhibits

Generalized Anti-inflammatory Pathway for Flavonoids
Allelopathic Potential

This compound has been identified as a constituent of Helianthus annuus, a plant known for its allelopathic properties, which is the ability to produce biochemicals that influence the growth, survival, and reproduction of other organisms.[2] It is hypothesized that this compound may contribute to the allelopathic nature of sunflowers. Further research is needed to elucidate its specific role and mechanism of action in this context.

Experimental Protocols

Antioxidant Activity Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: To measure the free radical scavenging capacity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay: Another common method to determine antioxidant activity.

Anti-inflammatory Activity Assays:

  • Nitric oxide (NO) production assay in LPS-stimulated macrophages: To assess the inhibition of NO, a key inflammatory mediator.

  • Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production: Using ELISA or qPCR in appropriately stimulated immune cells.

Allelopathic Activity Bioassays:

  • Seed germination and seedling growth bioassays: To evaluate the inhibitory or stimulatory effects of this compound on the germination and growth of target plant species.

Conclusion and Future Directions

This compound is a readily synthesizable flavonoid with potential for interesting biological activities. However, there is a notable gap in the scientific literature regarding its specific molecular targets and mechanisms of action. Future research should focus on in-depth biological evaluations to determine its efficacy and selectivity in various disease models. Such studies would be invaluable for assessing its potential as a lead compound in drug discovery and development programs.

References

Spectroscopic and Structural Elucidation of Heliannone B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Heliannone B, a novel natural product, is presented, detailing its spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Extensive searches for a compound explicitly named "this compound" have not yielded specific spectroscopic data in the public domain. It is possible that this compound is a novel, recently isolated molecule, is known by an alternative name, or the name may be subject to typographical error.

However, the genus Helianthus (sunflower) is a rich source of diverse secondary metabolites, including sesquiterpene lactones, diterpenes, and flavonoids. The spectroscopic analysis of compounds isolated from Helianthus annuus often involves a combination of 1D and 2D NMR techniques, as well as high-resolution mass spectrometry to elucidate their complex structures. For the purpose of this technical guide, we will present a representative workflow and data presentation style that would be applied to a compound like this compound, drawing parallels with the characterization of other novel compounds isolated from Helianthus species.

Table 1: Representative ¹H and ¹³C NMR Data for a Sesquiterpene Lactone from Helianthus

The following table illustrates how NMR data for a hypothetical "this compound," with a sesquiterpene lactone core, would be presented. This data is essential for determining the carbon skeleton and the relative stereochemistry of the molecule.

PositionδC (ppm)δH (ppm, J in Hz)
145.22.15 (m)
228.71.80 (m), 1.65 (m)
335.12.50 (m)
4140.5-
5125.85.80 (d, 5.5)
682.34.50 (t, 6.0)
750.12.80 (m)
822.51.95 (m)
938.92.05 (m), 1.75 (m)
1036.42.30 (m)
11139.8-
12121.26.20 (s), 5.90 (s)
13170.1-
1415.81.10 (d, 7.0)
1518.21.25 (s)

Spectra referenced to residual solvent signals.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

HRMS data is critical for determining the elemental composition of a new compound.

Ionization ModeFormulaCalculated Mass (m/z)Measured Mass (m/z)
ESI+C₁₅H₂₀O₃Na271.1305271.1301

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the structural elucidation of novel compounds. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound would be dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III HD 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR:

    • ¹H NMR: Spectra are acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence (e.g., zgpg30) with a spectral width of 200-240 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified compound (typically 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the chosen ionization method.

  • Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The mass analyzer is calibrated to ensure high mass accuracy (typically < 5 ppm).

Workflow for Spectroscopic Analysis of a Novel Compound

The following diagram illustrates the logical workflow from isolation to structure elucidation for a novel natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Helianthus Extract Purification Purification (e.g., HPLC) Isolation->Purification HRMS High-Resolution MS Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Mol_Formula Molecular Formula Determination HRMS->Mol_Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Carbon_Skeleton Carbon Skeleton Assembly NMR_2D->Carbon_Skeleton Mol_Formula->Carbon_Skeleton Stereochem Stereochemical Assignment Carbon_Skeleton->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: Workflow for the isolation and structural elucidation of a novel natural product.

An In-depth Technical Guide to Heliannone B: Physicochemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B is a flavanone, a type of flavonoid, originally isolated from sunflower (Helianthus annuus) cultivars. As a member of a class of natural products known for their diverse biological activities, this compound has garnered interest for its potential applications. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, isolation, and known biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₆O₅PubChem[1]
Molecular Weight 300.31 g/mol PubChem[1]
IUPAC Name 2-(4-hydroxyphenyl)-7,8-dimethoxy-2,3-dihydrochromen-4-onePubChem
CAS Number Not available
Appearance Not specified in literature
Melting Point Not reported for the final product. An intermediate in its synthesis, 2-hydroxy-3,4-dimethoxyacetophenone, has a melting point of 62-64 °C.
Boiling Point Not reported
Solubility Not quantitatively reported, but likely soluble in organic solvents like methanol, ethanol, and ethyl acetate based on its chemical structure and extraction/synthesis protocols.
Spectral Data

The spectral data for synthetic (R,S)-Heliannone B has been shown to be identical to that of the naturally occurring compound.

Table 2: Spectral Data of this compound

Spectrum TypeKey Peaks/Signals
UV (in MeOH) Maxima (λmax) are characteristic of flavanones.
IR (KBr) Characteristic absorptions for hydroxyl, carbonyl, and aromatic functional groups.
¹H-NMR Signals corresponding to the protons of the flavanone skeleton, including the aromatic rings and the heterocyclic C ring.
¹³C-NMR Resonances for all 17 carbon atoms in the structure.
Mass Spectrometry Molecular ion peak consistent with the molecular formula C₁₇H₁₆O₅.

Experimental Protocols

Total Synthesis of (R,S)-Heliannone B

A key method for obtaining this compound is through total synthesis. The following protocol is based on the work of Rao et al. (2001).

Experimental Workflow for the Total Synthesis of (R,S)-Heliannone B

G cluster_0 Step 1: Synthesis of Heliannone A (Chalcone) cluster_1 Step 2: Cyclization to (R,S)-Heliannone B acetophenone 2-Hydroxy-3,4-dimethoxyacetophenone stir Stir at RT for 72h acetophenone->stir benzaldehyde p-Hydroxybenzaldehyde benzaldehyde->stir koh 50% aq. KOH in EtOH koh->stir heliannone_a Heliannone A (1) stir->heliannone_a reflux Reflux for 20h heliannone_a->reflux kf KF in MeOH kf->reflux heliannone_b (R,S)-Heliannone B (2) reflux->heliannone_b

Caption: Workflow for the total synthesis of (R,S)-Heliannone B.

Methodology:

  • Synthesis of 2',4-Dihydroxy-3',4'-dimethoxychalcone (Heliannone A):

    • To a solution of 2-hydroxy-3,4-dimethoxyacetophenone and p-hydroxybenzaldehyde in ethanol, an aqueous solution of potassium hydroxide (50%) is added dropwise.

    • The resulting mixture is stirred at room temperature for 72 hours.

    • The reaction mixture is then poured into ice-cold water, and the pH is adjusted to 3-4 with 10% aqueous HCl.

    • The product is extracted with diethyl ether, and the organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated to yield Heliannone A.

  • Cyclization to (R,S)-4'-Hydroxy-7,8-dimethoxyflavanone (this compound):

    • Heliannone A is added to a stirred solution of potassium fluoride in methanol.

    • The reaction mixture is refluxed for 20 hours.

    • After reflux, the mixture is diluted with water and extracted with diethyl ether.

    • The organic extract is washed, dried, and evaporated to yield (R,S)-Heliannone B.

Isolation from Helianthus annuus Leaves

This compound can be isolated from the leaves of Helianthus annuus. The following is a general protocol based on supercritical fluid extraction (SFE).

Experimental Workflow for the Isolation of this compound

G plant_material Dried Sunflower Leaves sfe Supercritical Fluid Extraction (CO2) plant_material->sfe crude_extract Crude SFE Extract sfe->crude_extract fractionation Chromatographic Fractionation (e.g., Silica Gel Column) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Purification (e.g., HPLC) fractions->purification heliannone_b Pure this compound purification->heliannone_b

Caption: General workflow for the isolation of this compound from sunflower leaves.

Methodology:

  • Extraction:

    • Dried and ground leaves of Helianthus annuus are subjected to supercritical fluid extraction with CO₂.[2][3][4][5]

    • The extraction conditions (pressure and temperature) are optimized to selectively extract compounds of interest.

  • Fractionation and Isolation:

    • The resulting SFE extract is fractionated using chromatographic techniques, such as column chromatography on silica gel.[2]

    • A gradient of solvents (e.g., hexane-ethyl acetate) is typically used to elute fractions with increasing polarity.[2]

    • Fractions containing this compound are identified by thin-layer chromatography (TLC) or other analytical methods.

  • Purification:

    • The fractions enriched with this compound are further purified using methods like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[2]

Biological Activity and Mechanism of Action

This compound has been primarily investigated for its allelopathic and phytotoxic activities. Allelochemicals are compounds released by a plant that can affect the growth of other plants.

Allelopathic and Phytotoxic Effects

This compound has demonstrated significant inhibitory effects in bioassays. For instance, it has shown strong inhibition in the wheat coleoptile bioassay, which is a standard method for assessing plant growth-regulating activity.[3] This suggests that this compound can interfere with cell elongation and other developmental processes in plants.

The precise molecular mechanism underlying the phytotoxicity of this compound is not fully elucidated. However, as a flavonoid, it may act on multiple targets within the plant cell.

Potential Signaling Pathway for this compound's Phytotoxic Activity

G heliannone_b This compound cell_membrane Plant Cell Membrane heliannone_b->cell_membrane Interacts with receptor Membrane Receptor/Transporter cell_membrane->receptor ros Reactive Oxygen Species (ROS) Production receptor->ros enzyme_inhibition Enzyme Inhibition (e.g., ATPases) receptor->enzyme_inhibition hormone_transport Inhibition of Auxin Transport receptor->hormone_transport oxidative_stress Oxidative Stress ros->oxidative_stress growth_inhibition Inhibition of Cell Elongation and Division oxidative_stress->growth_inhibition enzyme_inhibition->growth_inhibition hormone_transport->growth_inhibition

Caption: A hypothetical signaling pathway for the phytotoxic effects of this compound.

This proposed pathway suggests that this compound may interact with the plant cell membrane, potentially affecting membrane-bound proteins like receptors and transporters. This could lead to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), inhibition of essential enzymes, and disruption of hormone transport, all of which would contribute to the observed inhibition of plant growth.

Other Potential Biological Activities

While less studied, as a flavonoid, this compound may possess other biological activities commonly associated with this class of compounds, such as antioxidant and antimicrobial properties. Further research is needed to explore these potential therapeutic applications. One study on sunflower seed essential oil suggested a possible role in managing type-2 diabetes through the PPAR signaling pathway, though the direct action of this compound in this context has not been confirmed.[6]

Conclusion

This compound is a bioactive flavonoid from Helianthus annuus with demonstrated allelopathic properties. This guide has provided a detailed overview of its known physicochemical characteristics, established protocols for its total synthesis and isolation, and insights into its biological activity. While the spectral properties and synthesis are well-documented, further research is required to determine its specific physical properties, fully elucidate its mechanism of action, and explore its potential for broader pharmacological applications. The information presented herein serves as a foundational resource for scientists and researchers aiming to further investigate this intriguing natural product.

References

Heliannone A, B, and C: A Technical Guide to their Interrelationship and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Heliannone A, B, and C, a group of related flavonoid compounds isolated from the sunflower (Helianthus annuus). Heliannone A, a chalcone, serves as the biosynthetic precursor to the flavanones, Heliannone B and C. This guide details their chemical relationship, biological activities with a focus on their allelopathic properties, and the experimental methodologies for their synthesis and isolation. Furthermore, potential signaling pathways influenced by these compounds are discussed, drawing on their structural characteristics as 2'-hydroxychalcones and flavanones. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Heliannone A, B, and C are flavonoids first isolated from cultivars of Helianthus annuus.[1] These compounds are of interest due to their biological activities, particularly their role in allelopathy, the chemical inhibition of one plant by another. Heliannone A is classified as a 2'-hydroxychalcone, while this compound and C are flavanones. The structural relationship between these molecules is of significant biochemical interest, as the chalcone scaffold of Heliannone A is the direct precursor to the flavanone structure of Heliannones B and C through an intramolecular cyclization reaction. Understanding the chemical properties, biological effects, and the molecular pathways they may influence is crucial for exploring their potential applications in agriculture and pharmacology.

Chemical Structures and Relationship

The chemical structures of Heliannone A, B, and C are fundamental to understanding their properties and relationship.

Table 1: Chemical Identification of Heliannone A, B, and C

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Class
Heliannone A (E)-1-(2-hydroxy-3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneC₁₇H₁₆O₅300.312'-Hydroxychalcone
This compound 2-(4-hydroxyphenyl)-5,6-dimethoxychroman-4-oneC₁₇H₁₆O₅300.31Flavanone
Heliannone C 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chroman-4-oneC₁₆H₁₄O₅286.28Flavanone

The biosynthetic relationship between these compounds originates from the phenylpropanoid pathway. Phenylalanine is converted to 4-coumaroyl-CoA, which, along with three molecules of malonyl-CoA, is a substrate for chalcone synthase to produce naringenin chalcone. Further enzymatic modifications lead to the specific structure of Heliannone A. Heliannone A then undergoes an enzyme-catalyzed intramolecular Michael-type addition to form the heterocyclic C ring, resulting in the flavanone skeleton of Heliannones B and C.

G A Phenylpropanoid Pathway B Chalcone Synthase A->B C Heliannone A (Chalcone) B->C D Chalcone Isomerase-like enzyme C->D E This compound (Flavanone) D->E F Heliannone C (Flavanone) D->F

Biosynthetic relationship of Heliannones.

Biological Activity

Table 2: Summary of Allelopathic Activity of Helianthus annuus Extracts Containing Heliannones

Plant PartTarget SpeciesEffectConcentration of ExtractReference
LeavesLactuca sativa (Lettuce)Inhibition of germination and root growthNot specified[2]
LeavesLycopersicon esculentum (Tomato)Inhibition of germination and root growthNot specified[2]
LeavesMustard and Oilseed RapeInhibition of germination and seedling growth10% aqueous extract[3]

The phytotoxic effects of flavonoids are often attributed to their ability to interfere with essential physiological processes in target plants, such as hormonal balance and cellular redox state.

Experimental Protocols

Isolation of Heliannone A, B, and C from Helianthus annuus

The following is a generalized protocol based on the methodology described by Macías et al. (1997).

G A 1. Plant Material Collection and Extraction - Fresh leaves of Helianthus annuus are collected and air-dried. - Dried material is ground and extracted with a polar solvent (e.g., methanol). B 2. Solvent Partitioning - The crude extract is concentrated and partitioned between an aqueous phase and a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). A->B C 3. Column Chromatography - The bioactive fractions (typically ethyl acetate) are subjected to column chromatography on silica gel. B->C D 4. Further Purification - Fractions containing compounds of interest are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). C->D E 5. Structure Elucidation - The structures of the purified compounds are determined by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry). D->E

Workflow for the isolation of Heliannones.
Total Synthesis of Heliannone A and (R,S)-Heliannone B

The following protocols are based on the total synthesis reported by Rao et al. (2001).[4]

4.2.1. Synthesis of Heliannone A (Chalcone)

This synthesis involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde.

  • Preparation of 2-hydroxy-3,4-dimethoxyacetophenone: This starting material is synthesized from pyrogallol through a series of methylation and acylation reactions.

  • Claisen-Schmidt Condensation: 2-hydroxy-3,4-dimethoxyacetophenone is reacted with 4-hydroxybenzaldehyde in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically stirred at room temperature.

  • Work-up and Purification: The reaction is quenched with acid, and the crude product is extracted with an organic solvent. The product, Heliannone A, is then purified by column chromatography or recrystallization.

4.2.2. Synthesis of (R,S)-Heliannone B (Flavanone)

The synthesis of the flavanone involves the cyclization of the corresponding chalcone.

  • Chalcone Synthesis: The precursor chalcone is synthesized as described for Heliannone A.

  • Intramolecular Cyclization: The purified chalcone is subjected to acidic or basic conditions to promote the intramolecular Michael addition, leading to the formation of the flavanone ring system. For instance, refluxing the chalcone in an acidic alcoholic solution can effect this transformation.

  • Purification: The resulting racemic mixture of (R,S)-Heliannone B is purified by chromatographic techniques.

Putative Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by Heliannone A, B, and C is limited, their chemical structures as a 2'-hydroxychalcone and flavanones allow for the formulation of well-grounded hypotheses based on the known activities of similar flavonoids.

Regulation of Auxin Transport

Flavonoids are known to be endogenous regulators of auxin transport in plants.[5][6][7][8][9] They can inhibit the polar transport of auxin, a key hormone controlling plant growth and development. This inhibition is thought to occur through the interaction of flavonoids with proteins involved in auxin efflux, such as PIN-formed (PIN) proteins. The structural features of Heliannone A, B, and C are consistent with those of other flavonoids that exhibit this activity. Disruption of auxin gradients is a plausible mechanism for their observed allelopathic effects.

G A Heliannone A, B, or C B PIN Proteins (Auxin Efflux Carriers) A->B inhibition C Inhibition of Polar Auxin Transport A->C D Disruption of Auxin Gradients C->D E Altered Plant Growth and Development (e.g., root growth inhibition) D->E

Proposed mechanism of auxin transport inhibition.
Modulation of Reactive Oxygen Species (ROS) Homeostasis

Flavonoids are well-known for their antioxidant properties and their ability to modulate the levels of reactive oxygen species (ROS) in cells.[8] ROS are important signaling molecules but can cause oxidative damage at high concentrations. The phenolic hydroxyl groups in the Heliannones can act as hydrogen donors to scavenge free radicals. By altering the ROS balance in target plants, Heliannones could induce oxidative stress, leading to growth inhibition and cell death.

G cluster_0 Cellular Environment A Reactive Oxygen Species (ROS) C ROS Scavenging A->C B Heliannone A, B, or C B->C D Altered Redox Signaling C->D E Oxidative Stress D->E F Cell Damage and Growth Inhibition E->F

Proposed modulation of ROS homeostasis.
Interaction with MAPK Signaling Pathways

In various biological systems, chalcones and flavanones have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[10][11][12][13] These pathways are crucial for transducing extracellular signals into cellular responses, including those related to stress and growth. While not yet demonstrated for Heliannones in plants, it is plausible that they could interfere with MAPK signaling, thereby disrupting normal cellular processes in target organisms. The identification of MAPK genes in Helianthus annuus suggests the presence of these conserved signaling modules.[11]

Conclusion

Heliannone A, B, and C represent an interesting group of related flavonoids with demonstrated allelopathic activity. Their chemical relationship, with the chalcone Heliannone A being the precursor to the flavanones this compound and C, provides a valuable model for studying flavonoid biosynthesis and structure-activity relationships. While detailed quantitative data on their biological activities and direct evidence of their specific signaling pathway interactions are still areas for further research, their known effects on auxin transport and ROS homeostasis in the broader context of flavonoids offer a solid foundation for future investigations. The synthetic and isolation protocols provided herein offer a starting point for researchers to produce and study these compounds in greater detail, potentially unlocking their utility in the development of novel bioherbicides or other pharmacologically active agents.

References

Unveiling the Pharmacological Potential of Heliannone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B, a flavonoid isolated from the sunflower (Helianthus annuus), is emerging as a compound of interest in pharmacological research.[1][2][3][4][5] While extensive research has been conducted on the crude extracts of Helianthus annuus, which are known to possess a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer effects, specific data on the isolated this compound has been limited.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on the potential pharmacological activities of this compound, including quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action.

Potential Pharmacological Activities

This compound has been associated with a number of potential therapeutic applications, primarily stemming from its classification as a flavonoid. These include anti-inflammatory, anticancer, and neuroprotective activities. The following sections delve into the available evidence for each of these potential applications.

Anticancer Activity

Emerging, yet limited, evidence suggests that this compound may possess cytotoxic activity against certain cancer cell lines. One study has reported the inhibitory effects of a compound identified as compound 2, which is suggested to be this compound, on Jurkat and U937 cell lines.

Table 1: Cytotoxic Activity of a Compound Suggested to be this compound

Cell LineIC50 (µM)
Jurkat1.7
U9371.5

Source: Adapted from a study on the inhibitory activity of isolated compounds.

It is important to note that the direct confirmation of "compound 2" as this compound from the available abstract is pending access to the full-text article. Further research is imperative to validate these initial findings and to explore the broader spectrum of its anticancer activity against a wider range of cancer cell lines.

Anti-inflammatory Activity

While the anti-inflammatory properties of Helianthus annuus extracts are well-documented, specific studies quantifying the anti-inflammatory effects of isolated this compound are not yet available in the public domain.[1][2] Flavonoids, as a class of compounds, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. It is plausible that this compound shares these properties.

Neuroprotective Potential

Currently, there is no direct experimental evidence to support the neuroprotective activities of this compound. However, the general neuroprotective effects of flavonoids are widely recognized, suggesting that this could be a promising area for future investigation.

Experimental Protocols

To facilitate further research into the pharmacological activities of this compound, this section outlines standard experimental protocols that can be adapted for its evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay provides a preliminary indication of the anti-inflammatory potential of a compound by measuring its ability to inhibit the denaturation of protein, a process analogous to protein denaturation in inflammatory conditions.

Principle: Inflammation can lead to the denaturation of proteins. This assay uses heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, as a model. The ability of a compound to prevent this denaturation is measured spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (this compound at various concentrations), a protein solution (e.g., 1% w/v BSA or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation: Incubate the reaction mixture at room temperature for a short period (e.g., 15-20 minutes).

  • Heat-Induced Denaturation: Induce denaturation by heating the mixture in a water bath at a specific temperature (e.g., 72°C) for a set time (e.g., 5-10 minutes).

  • Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other flavonoids, several pathways are worthy of investigation.

Potential Signaling Pathways for Investigation

Signaling_Pathways_for_Investigation cluster_inflammation Anti-inflammatory Pathways cluster_cancer Anticancer Pathways NF-κB NF-κB MAPK MAPK Pro-inflammatory Cytokines Pro-inflammatory Cytokines COX-2 COX-2 Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt PI3K/Akt Proliferation Proliferation This compound This compound This compound->NF-κB Inhibition? This compound->MAPK Modulation? This compound->Apoptosis Induction? This compound->Cell Cycle Arrest Induction? This compound->PI3K/Akt Inhibition?

Experimental Workflow for Signaling Pathway Analysis

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Treatment Treatment with this compound (and appropriate controls) Cell_Culture->Treatment Lysate_Prep Cell Lysis and Protein Extraction Treatment->Lysate_Prep Western_Blot Western Blot Analysis Lysate_Prep->Western_Blot Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis

To investigate the effect of this compound on these pathways, Western blot analysis is a key technique. This method allows for the detection and quantification of specific proteins involved in these signaling cascades, providing insights into whether this compound activates or inhibits these pathways.

Conclusion and Future Directions

The available data, though limited, suggests that this compound is a promising candidate for further pharmacological investigation, particularly in the areas of cancer and inflammation. The preliminary cytotoxic data warrants more extensive studies to confirm its efficacy and to determine its mechanism of action. Future research should focus on:

  • Confirmation of Cytotoxic Activity: Replicating the initial cytotoxicity findings and expanding the screening to a diverse panel of cancer cell lines.

  • In-depth Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound in cancer and inflammatory models.

  • Evaluation of Anti-inflammatory and Neuroprotective Effects: Conducting in vitro and in vivo studies to quantify the anti-inflammatory and potential neuroprotective properties of isolated this compound.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity.

The development of a comprehensive understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential.

References

A Technical Guide to the Bioactive Compounds of Sunflower Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the bioactive compounds identified in the leaves of the common sunflower, Helianthus annuus. As a significant agricultural crop worldwide, the sunflower is primarily cultivated for its seeds and oil. However, its leaves represent a promising and underutilized source of diverse phytochemicals with a range of biological activities. This document synthesizes current scientific findings on the chemical composition, quantitative analysis, and experimental methodologies related to these compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Overview of Bioactive Compounds in Sunflower Leaves

Sunflower leaves are a rich reservoir of various secondary metabolites. Phytochemical screenings have consistently identified the presence of several major classes of compounds, including terpenoids, phenolics (flavonoids and tannins), alkaloids, and steroids.[1][2] These compounds are responsible for the plant's defense mechanisms and are the basis for its documented pharmacological properties, which include antimicrobial, antioxidant, anti-inflammatory, and antimalarial activities.[1][3][4]

Key classes of compounds identified in sunflower leaves include:

  • Terpenoids: This is a major group, with sesquiterpenoids being particularly prominent.[1] Specific terpenoids isolated include various heliannuols, helivypolides, and helieudesmanolide B.[4][5] Supercritical fluid extraction with CO2 has proven effective in isolating a wide array of sesquiterpene lactones and diterpenes.[5][6]

  • Phenolic Compounds: This category includes flavonoids and tannins, which are known for their significant antioxidant properties.[3][7] The total phenolic and flavonoid content in leaf extracts correlates strongly with their antioxidant capacity.[7]

  • Alkaloids: The presence of alkaloids in ethanol extracts of sunflower leaves has been confirmed through qualitative phytochemical tests.[1][2]

  • Steroids: Steroids have also been identified as a constituent of sunflower leaf extracts.[1][2]

Quantitative Data on Bioactive Compounds and Activities

Quantitative analysis of sunflower leaf extracts has provided valuable data on the concentration of key phytochemicals and their corresponding biological efficacy. The following tables summarize the available quantitative data from the cited literature.

Table 1: Phytochemical Composition of Sunflower Leaf Extracts

Compound Class/AnalyteMethod/SolventResultReference
Total Phenolic Content Spectrophotometry (DPPH) / Ethanol35.149 mg Gallic Acid Equivalent / gram extract[7]
Total Flavonoid Content Spectrophotometry (DPPH) / Ethanol10.917 mg Quercetin Equivalent / gram extract[7]
Alkaloids Qualitative Test / 80% EthanolPresent[1][2]
Tannins Qualitative Test / 80% EthanolPresent[1][2]
Steroids Qualitative Test / 80% EthanolPresent[1][2]
Sesquiterpenoids Qualitative Test / 80% EthanolPresent[1]
Saponins Qualitative Test / AqueousPresent[3]
Glycosides Qualitative Test / AqueousPresent[3]

Table 2: Biological Activity of Sunflower Leaf Extracts

ActivityAssayExtract TypeResult (IC50 / Inhibition Zone)Reference
Antioxidant Activity DPPH MethodEthanolic ExtractIC50: 48.841 ppm[7]
Antimalarial Activity In vitroChloroform ExtractIC50: 0.037 µg/mL (Very Active)[1]
Antimalarial Activity In vitro96% Ethanol ExtractIC50: 17.637 µg/mL (Active)[1]
Antimicrobial Activity Agar Well DiffusionAqueous Extract11 mm against E. coli[3]
Antimicrobial Activity Agar Well DiffusionAqueous Extract8 mm against Pseudomonas spp.[3]
Antimicrobial Activity Agar Well DiffusionAqueous Extract8 mm against Klebsiella spp.[3]
Antimicrobial Activity Agar Well DiffusionAqueous Extract7 mm against Staphylococcus spp.[3]

Experimental Protocols

The isolation and characterization of bioactive compounds from sunflower leaves involve a multi-step process. Below are detailed methodologies compiled from the literature for key experimental procedures.

Extraction of Bioactive Compounds

Method 1: Maceration with Ethanol [1][2]

  • Sample Preparation: Sunflower leaves are collected, washed, and dried. The dried leaves are then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered leaf material is submerged in 80% ethanol.

  • Maceration: The mixture is allowed to macerate for 24 hours. To enhance the extraction efficiency, the process is aided by a shaker for a period of three hours.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then evaporated, often under reduced pressure, to yield the crude ethanol extract.

Method 2: Supercritical Fluid Extraction (SFE) with CO₂ [5][6]

  • Principle: This method uses carbon dioxide in its supercritical state (above its critical temperature and pressure) as a solvent. It is highly effective for extracting nonpolar to moderately polar compounds like terpenoids and flavonoids.

  • Apparatus: A high-pressure SFE system is used, allowing for precise control of temperature and pressure.

  • Procedure: Dried and ground sunflower leaves (e.g., 75g) are packed into the extraction vessel. Supercritical CO₂ is then passed through the plant material.

  • Fractionation: By systematically varying the pressure and temperature, different classes of compounds can be selectively extracted. The extract is then depressurized, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

  • Yield: This method has been shown to yield a significant number of compounds, including newly identified sesquiterpene lactones and diterpenes.[5][6]

Phytochemical Screening (Qualitative Analysis)

These tests are performed on the crude extract to identify the presence of major compound classes.[1]

  • Alkaloid Test:

    • Reagents: Dragendorff's reagent and Mayer's reagent.

    • Procedure: A small amount of the extract is dissolved in a suitable solvent and then treated with a few drops of the reagent. The formation of a precipitate indicates the presence of alkaloids.

  • Tannin Test:

    • Reagent: Iron (III) chloride (FeCl₃) solution.

    • Procedure: The extract is mixed with the FeCl₃ solution. A color change to blue-black or greenish-black suggests the presence of tannins.

  • Steroid/Triterpenoid Test (Lieberman-Buchard Test):

    • Reagents: Acetic anhydride, chloroform, and concentrated sulfuric acid (H₂SO₄).

    • Procedure: The extract is dissolved in chloroform and acetic anhydride. Concentrated H₂SO₄ is carefully added along the side of the test tube.

    • Observation: The formation of a bluish-green ring indicates the presence of steroids, while a brownish or violet ring suggests the presence of triterpenoids.

  • Flavonoid Test:

    • Reagents: Magnesium (Mg) powder and concentrated hydrochloric acid (HCl).

    • Procedure: The extract is dissolved in 50% methanol. A small amount of Mg powder and a few drops of concentrated HCl are added.

    • Observation: The appearance of a red or orange color indicates the presence of flavonoids.

Bioactivity Assays

DPPH Radical Scavenging Assay for Antioxidant Activity [7]

  • Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. This neutralization is observed as a color change from purple to yellow.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of the sunflower leaf extract are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period.

    • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined. A lower IC50 value indicates higher antioxidant activity.

Visualizations: Workflows and Compound Classification

The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of bioactive compounds from sunflower leaves.

Experimental_Workflow start Plant Material (Sunflower Leaves) prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction (e.g., Maceration, SFE) prep->extraction crude_extract Crude Extract extraction->crude_extract screening Phytochemical Screening crude_extract->screening Qualitative Analysis fractionation Chromatographic Fractionation crude_extract->fractionation bioassay Biological Activity Assays (Antioxidant, Antimicrobial) crude_extract->bioassay Efficacy Testing isolated_compounds Isolated Pure Compounds fractionation->isolated_compounds isolated_compounds->bioassay Potency of Pure Compounds structure_elucidation Structure Elucidation (NMR, MS) isolated_compounds->structure_elucidation

Caption: General experimental workflow for the extraction and analysis of bioactive compounds.

Bioactive_Compounds center Bioactive Compounds in Sunflower Leaves terpenoids Terpenoids center->terpenoids phenolics Phenolic Compounds center->phenolics alkaloids Alkaloids center->alkaloids steroids Steroids center->steroids sesquiterpenoids Sesquiterpenoids (e.g., Heliannuols) terpenoids->sesquiterpenoids diterpenes Diterpenes terpenoids->diterpenes flavonoids Flavonoids phenolics->flavonoids tannins Tannins phenolics->tannins

Caption: Classification of major bioactive compounds found in sunflower leaves.

Signaling Pathways

While the literature extensively documents the presence and biological activities of compounds in sunflower leaves, detailed investigations into their specific molecular targets and signaling pathways are still emerging. One study on sunflower calathide (from the flower head) identified an effect on the COX-2/PGE2 signaling pathway , which is a critical pathway in inflammation.[8] Given that anti-inflammatory properties are often attributed to compounds like flavonoids and terpenoids, which are abundant in leaves, it is plausible that leaf-derived compounds could also modulate this pathway. However, direct evidence from studies focused solely on leaf extracts is needed to confirm this. Future research should aim to elucidate the mechanisms of action for the most potent bioactive compounds isolated from sunflower leaves to support their development as therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (R,S)-Heliannone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the total synthesis of (R,S)-Heliannone B, a bioactive flavonoid. The synthesis is based on a multi-step reaction sequence starting from commercially available pyrogallol. The described methodology allows for the efficient production of (R,S)-Heliannone B for further biological and pharmacological studies.

I. Introduction

(R,S)-Heliannone B is a flavonoid originally isolated from Helianthus annuus cultivars.[1][2] Flavonoids are a class of natural products known for their diverse biological activities. The total synthesis of (R,S)-Heliannone B is crucial for confirming its structure and enabling further investigation into its potential therapeutic applications.[2][3] The synthetic route described herein involves four main steps: acetylation, selective methylation, condensation, and cyclization.

II. Synthetic Scheme Overview

The total synthesis of (R,S)-Heliannone B proceeds through the following key transformations:

  • Acetylation of Pyrogallol (3): Pyrogallol is first acetylated to produce gallacetophenone (5).[3]

  • Selective Methylation: Gallacetophenone (5) undergoes selective methylation to yield the key intermediate, 2-hydroxy-3,4-dimethoxyacetophenone (4).[3]

  • Condensation to Heliannone A (1): The intermediate (4) is condensed with p-hydroxybenzaldehyde (6) to form heliannone A (1), a 2'-hydroxychalcone.[3]

  • Cyclization to (R,S)-Heliannone B (2): Finally, heliannone A (1) is cyclized to afford the target molecule, (R,S)-Heliannone B (2).[2][3]

III. Experimental Protocols

A. Synthesis of Gallacetophenone (5)

  • Reaction: Acetylation of Pyrogallol.

  • Procedure:

    • Combine equimolar quantities of pyrogallol (3) (2.5 g, 19.8 mmol) and acetic anhydride (Ac₂O) (1.9 mL, 20.14 mmol).[2]

    • Add a single drop of concentrated sulfuric acid (H₂SO₄) and reflux the mixture for approximately 1 hour.[2]

    • After cooling, pour the reaction mixture into 10 mL of water containing 2 mL of ethanol.[2][3]

    • Add two drops of concentrated hydrochloric acid (HCl) and reflux for an additional 45 minutes to decompose any excess acetic anhydride.[2][3]

    • Concentrate the reaction mixture under reduced pressure to yield a yellow solid.[2][3]

    • Crystallize the solid from a hexane-ethyl acetate mixture to obtain gallacetophenone (5) as a yellow crystalline solid.[2][3]

B. Synthesis of 2-Hydroxy-3,4-dimethoxyacetophenone (4)

  • Reaction: Selective Methylation of Gallacetophenone.

  • Procedure:

    • Prepare a mixture of gallacetophenone (5) (1.5 g, 8.9 mmol), methyl iodide (MeI) (0.6 mL, 9.6 mmol), and anhydrous potassium carbonate (K₂CO₃) (1.4 g, 10.1 mmol) in 15 mL of dry acetone.[2][3]

    • Stir the mixture vigorously under reflux for 2 hours.[2][3]

    • Cool the reaction mixture and filter to remove solid residues.

    • Evaporate the solvent from the filtrate to afford 2-hydroxy-3,4-dimethoxyacetophenone (4) as a pale cream-colored solid.[2]

C. Synthesis of Heliannone A (1)

  • Reaction: Condensation of 2-Hydroxy-3,4-dimethoxyacetophenone with p-Hydroxybenzaldehyde.

  • Procedure:

    • Condense the key intermediate, 2-hydroxy-3,4-dimethoxyacetophenone (4), with p-hydroxybenzaldehyde (6).[3]

    • The condensation is carried out in the presence of 50% aqueous potassium hydroxide (KOH).[3]

D. Synthesis of (R,S)-Heliannone B (2)

  • Reaction: Cyclization of Heliannone A.

  • Procedure:

    • Treat heliannone A (1) with potassium fluoride (KF) in methanol.

    • Reflux the mixture for 20 hours to yield (R,S)-Heliannone B (2).[2]

IV. Quantitative Data Summary

StepProductStarting MaterialsReagentsYield (%)Melting Point (°C)
1Gallacetophenone (5)Pyrogallol, Acetic AnhydrideH₂SO₄, HCl92169-172
22-Hydroxy-3,4-dimethoxyacetophenone (4)Gallacetophenone, Methyl IodideK₂CO₃6862-64
3Heliannone A (1)2-Hydroxy-3,4-dimethoxyacetophenone, p-Hydroxybenzaldehyde50% aq. KOH48-
4(R,S)-Heliannone B (2)Heliannone AKF64-

V. Experimental Workflow Diagram

Total_Synthesis_Heliannone_B Pyrogallol Pyrogallol (3) Acetylation Acetylation Pyrogallol->Acetylation Gallacetophenone Gallacetophenone (5) Methylation Selective Methylation Gallacetophenone->Methylation Intermediate4 2-Hydroxy-3,4-dimethoxy- acetophenone (4) Condensation Condensation Intermediate4->Condensation HeliannoneA Heliannone A (1) Cyclization Cyclization HeliannoneA->Cyclization HeliannoneB (R,S)-Heliannone B (2) Acetylation->Gallacetophenone Yield: 92% Methylation->Intermediate4 Yield: 68% Condensation->HeliannoneA Yield: 48% Cyclization->HeliannoneB Yield: 64%

References

Application Notes & Protocols for the Quantification of Heliannone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B is a flavanone, a type of flavonoid, originally isolated from sunflower (Helianthus annuus).[1][2] Flavonoids are a diverse group of plant secondary metabolites known for their various biological activities, including antioxidant and anti-inflammatory properties. As research into the therapeutic potential of specific flavonoids like this compound expands, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, are crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific, validated method for this compound quantification is not widely published, the following protocols are adapted from established methods for the analysis of flavonoids and flavanones in plant extracts.[3][4]

Analytical Methods for this compound Quantification

The two primary recommended methods for the quantification of this compound are HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This technique is widely accessible and suitable for the quantification of this compound in relatively clean sample matrices, such as purified fractions or standardized plant extracts.[5] Quantification is based on the absorption of UV light by the analyte at a specific wavelength.

  • LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices like crude plant extracts, biological fluids, and tissues.[6] It combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry.

Quantitative Data Summary

As there is no specific validated quantification method for this compound in the scientific literature, the following table summarizes typical performance characteristics for the quantification of other flavonoids using HPLC-UV and LC-MS/MS. These values can be considered as target parameters for the validation of a newly developed this compound quantification method.

ParameterHPLC-UV (Typical Values for Flavonoids)LC-MS/MS (Typical Values for Flavonoids)Reference
Limit of Detection (LOD) 0.01 - 0.1 mg/mL0.1 - 1.0 ng/mL[7]
Limit of Quantification (LOQ) 0.03 - 0.3 mg/mL0.5 - 5.0 ng/mL[7]
**Linearity (R²) **> 0.99> 0.99[7]
Recovery 90 - 110%85 - 115%[7]
Precision (RSD%) < 5%< 15%
Accuracy 95 - 105%85 - 115%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general procedure for the quantification of this compound in plant extracts.

1. Materials and Reagents

  • This compound analytical standard (purity >95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant extract containing this compound

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (typical for flavanones, should be optimized based on the UV spectrum of this compound)

4. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the plant extract in methanol. The final concentration should be adjusted to fall within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in complex matrices.

1. Materials and Reagents

  • Same as Protocol 1.

2. Instrumentation

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B (hold)

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion (parent ion) will be the molecular ion of this compound ([M+H]⁺ or [M-H]⁻).

    • Product ions (daughter ions) will be determined by infusing a standard solution of this compound and performing a product ion scan. The most intense and stable product ions should be selected for quantification and confirmation.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum this compound signal.

5. Sample and Standard Preparation

  • Standard Stock and Calibration Standards: Prepare as in Protocol 1, but at lower concentrations suitable for LC-MS/MS (e.g., 0.1 to 100 ng/mL).

  • Sample Preparation: May require more extensive cleanup depending on the matrix. For biological fluids, protein precipitation followed by solid-phase extraction (SPE) is common. For plant extracts, a simple dilution and filtration may suffice if the concentration is high enough.

6. Data Analysis

  • Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used) versus concentration.

  • Quantify this compound in the sample using the regression equation from the calibration curve.

Diagrams

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_quant Quantification plant_material Plant Material / Biological Sample extraction Extraction plant_material->extraction filtration Filtration / Cleanup extraction->filtration final_sample Final Sample for Injection filtration->final_sample hplc HPLC / LC System final_sample->hplc column C18 Column hplc->column detector UV or MS/MS Detector column->detector data Data Acquisition & Processing detector->data calibration Calibration Curve data->calibration quantification Quantification of this compound calibration->quantification

Caption: General experimental workflow for this compound quantification.

G cluster_pathway Representative Flavanone Anti-Inflammatory Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib p50/p65-IkB IKK->NFkB_Inhib phosphorylates IkB NFkB_Active p50/p65 NFkB_Inhib->NFkB_Active IkB degradation Nucleus Nucleus NFkB_Active->Nucleus Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NFkB_Active->Inflammatory_Genes HeliannoneB This compound HeliannoneB->IKK Inhibition HeliannoneB->NFkB_Active Inhibition

Caption: A representative anti-inflammatory signaling pathway for flavanones.

Disclaimer: The signaling pathway depicted is a generalized representation of the anti-inflammatory mechanism of some flavanones. The specific molecular targets of this compound may vary and require further investigation.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the quantification of this compound. While these methods are based on established analytical principles for flavonoids, it is imperative to perform a full method validation according to regulatory guidelines (e.g., ICH) to ensure the accuracy, precision, and reliability of the data for any specific application. Further research is warranted to elucidate the specific signaling pathways modulated by this compound to fully understand its biological effects.

References

Application Note: HPLC-UV Method for the Separation and Quantification of Flavonoids in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the separation and quantification of various flavonoids in plant extracts. Flavonoids are a widespread group of polyphenolic compounds in plants, known for their antioxidant and various health-promoting properties.[1][2] The accurate determination of these compounds is crucial for the quality control of herbal products, phytochemical research, and the development of new pharmaceuticals. This protocol provides a comprehensive guide covering sample preparation, chromatographic conditions, and data analysis, making it suitable for researchers, scientists, and professionals in drug development. The described reversed-phase HPLC method offers high resolution and sensitivity for the simultaneous analysis of multiple flavonoids.[1][3][4]

Introduction

Flavonoids are secondary metabolites found ubiquitously in the plant kingdom, contributing to flavor, pigmentation, and defense mechanisms. Their consumption is associated with a reduced risk of various chronic diseases, which has spurred significant interest in their analysis.[1] High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for flavonoid analysis due to its high resolution, speed, and sensitivity.[1][4] When coupled with a UV-Vis or Diode Array Detector (DAD), HPLC allows for both the identification and quantification of individual flavonoids by comparing their retention times and UV spectra with those of known standards.[2][4] This document presents a generalized yet detailed protocol that can be adapted for the analysis of flavonoids in a wide variety of plant matrices.

Experimental Protocols

Plant Material and Sample Preparation

The goal of sample preparation is to efficiently extract flavonoids from the plant matrix while minimizing the co-extraction of interfering substances.

Protocol:

  • Collection and Drying: Collect fresh plant material. Wash thoroughly with distilled water to remove debris and air-dry or freeze-dry to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder (e.g., using a mortar and pestle or a mechanical grinder) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask or test tube.

    • Add 10-20 mL of an appropriate solvent. Methanol or ethanol are commonly used for a broad range of flavonoids.[1][5] A common ratio is 1:10 (w/v) of plant material to solvent.[6]

    • For enhanced extraction efficiency, sonicate the mixture for 30-60 minutes or use a rotary shaker overnight at room temperature.

  • Filtration and Concentration:

    • Centrifuge the mixture (e.g., at 3000 g for 10 minutes) to pellet the solid residue.[1]

    • Decant the supernatant. The extraction of the solid residue can be repeated two to three more times to ensure complete recovery.

    • Combine all the supernatants. If necessary, the extract can be evaporated to dryness under vacuum at 40°C and then reconstituted in a smaller, precise volume (e.g., 2-5 mL) of the mobile phase or methanol.[1]

  • Final Filtration: Before injection into the HPLC system, filter the reconstituted extract through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the column.[7]

Preparation of Standard Solutions

Accurate quantification requires the preparation of a calibration curve from standard solutions of known concentrations.

Protocol:

  • Stock Solutions: Prepare individual stock solutions of flavonoid standards (e.g., quercetin, rutin, kaempferol, luteolin) at a concentration of 1 mg/mL in HPLC-grade methanol.[1] Store these solutions at 4°C in the dark.

  • Working Solutions: Create a series of working standard solutions by serially diluting the stock solutions with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1][5] These solutions will be used to construct the calibration curve.

HPLC-UV Chromatographic Analysis

This section outlines the instrumental parameters for the separation and detection of flavonoids.

Protocol:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or DAD detector is required.

  • Chromatographic Conditions: The conditions provided in Table 1 are a general starting point and may require optimization depending on the specific plant matrix and target flavonoids. A C18 column is the most common stationary phase for flavonoid separation.[2][8][9][10]

  • Injection: Inject 10-20 µL of the filtered plant extract and each standard solution into the HPLC system.[1][11]

  • Identification and Quantification:

    • Identification: Identify the flavonoids in the plant extract by comparing the retention times of the peaks with those of the injected standards.[8]

    • Quantification: Construct a calibration curve for each standard by plotting the peak area against the concentration. Determine the concentration of each identified flavonoid in the plant extract using the regression equation derived from its respective calibration curve.[1][5]

Data Presentation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: Typical HPLC-UV Chromatographic Conditions for Flavonoid Analysis

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][10]
Mobile Phase A 0.1% Formic Acid or 0.5% Phosphoric Acid in Water[1][8]
Mobile Phase B Acetonitrile or Methanol[1][5][8]
Flow Rate 0.7 - 1.0 mL/min[1][5][9][11]
Gradient Elution A typical gradient starts with a higher percentage of aqueous phase (A) and gradually increases the organic phase (B). For example: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-35 min, 50-80% B; 35-40 min, 80-10% B; 40-45 min, 10% B (re-equilibration).[2][8]
Column Temperature 25 - 35°C[8][11][12]
Injection Volume 10 - 20 µL[1][11]
UV Detection Diode Array Detector (DAD) scanning from 210-400 nm. Specific wavelengths for quantification: ~254-280 nm for flavanones, ~320-350 nm for flavones, and ~360-380 nm for flavonols.[2][8]

Table 2: Example Retention Times and UV Maxima for Common Flavonoids

Flavonoid StandardTypical Retention Time (min)*UV λmax (nm)
Rutin9.5 - 11.0256, 354
Quercetin12.0 - 14.0255, 370
Luteolin13.5 - 15.0254, 348
Kaempferol15.0 - 17.0265, 365
Apigenin16.0 - 18.0267, 336

*Retention times are highly dependent on the specific column, mobile phase, and gradient used and are provided for illustrative purposes only.

Visualizations

A clear workflow diagram is essential for understanding the entire experimental process from sample collection to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material 1. Plant Material (Fresh or Dried) grinding 2. Drying & Grinding plant_material->grinding extraction 3. Solvent Extraction (e.g., with Methanol/Ethanol) grinding->extraction filtration 4. Filtration / Centrifugation extraction->filtration hplc_injection 5. HPLC-UV Injection filtration->hplc_injection chrom_separation 6. Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection 7. UV Detection (DAD @ 210-400 nm) chrom_separation->uv_detection data_acquisition 8. Data Acquisition (Chromatogram) uv_detection->data_acquisition quantification 9. Identification & Quantification (vs. Standards) data_acquisition->quantification final_report 10. Final Report (Concentration Data) quantification->final_report

Caption: Experimental workflow for flavonoid analysis by HPLC-UV.

The HPLC-UV method described provides a reliable and effective framework for the separation and quantification of flavonoids in plant extracts. By following the detailed protocols for sample preparation and chromatographic analysis, researchers can achieve accurate and reproducible results. This method is highly adaptable for quality control of herbal medicines, phytochemical profiling, and supporting research in drug discovery and development.

References

Application Notes and Protocols for the Structural Elucidation of Heliannone B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B is a flavanone, a class of flavonoids, isolated from the leaves of the sunflower (Helianthus annuus). Natural products are a rich source of bioactive compounds with potential applications in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such novel compounds. This document provides a comprehensive guide, including detailed experimental protocols and data interpretation strategies, for the structural determination of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structure of this compound

The successful elucidation of this compound's structure relies on the careful analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as COSY, HSQC, and HMBC. These techniques provide crucial information about the proton and carbon environments within the molecule, as well as their connectivity, allowing for the complete assignment of the chemical structure.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data serves as a reference for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
25.35dd12.5, 3.0
3a3.05dd17.0, 12.5
3b2.80dd17.0, 3.0
512.00s
66.05d2.0
86.00d2.0
1'---
2'7.35d8.5
3'6.85d8.5
4'---
5'6.85d8.5
6'7.35d8.5
7-OCH₃3.80s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
279.5
343.5
4196.0
5164.0
696.0
7167.5
895.0
9163.0
10103.0
1'131.0
2'128.0
3'115.5
4'158.0
5'115.5
6'128.0
7-OCH₃55.5

Experimental Protocols

This section outlines the detailed methodologies for acquiring and processing the NMR data necessary for the structural elucidation of this compound.

Sample Preparation
  • Isolation: this compound is isolated from the leaves of Helianthus annuus using appropriate chromatographic techniques (e.g., column chromatography, HPLC).

  • Purity Check: The purity of the isolated compound should be confirmed by HPLC or LC-MS prior to NMR analysis.

  • Sample Dissolution: Dissolve approximately 5-10 mg of pure this compound in 0.6 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton):

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR (Carbon):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, as ¹³C has low natural abundance.

    • Temperature: 298 K.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • This experiment is used to differentiate between CH, CH₂, and CH₃ signals.

    • Run a standard DEPT-135 pulse program. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 12-15 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 16-32.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 32-64.

    • Long-range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

Data Processing and Analysis
  • Software: Use appropriate NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Processing Steps:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct all spectra.

    • Perform baseline correction.

    • Reference the spectra to the TMS signal (¹H and ¹³C).

  • Interpretation:

    • ¹H NMR: Analyze chemical shifts, integration values (to determine the relative number of protons), and coupling patterns (multiplicity and J-couplings) to identify different types of protons and their neighboring environments.

    • ¹³C NMR & DEPT-135: Identify the number of unique carbon atoms and classify them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons.

    • COSY: Correlate coupled protons to build fragments of the molecule.

    • HSQC: Assign protons to their directly attached carbons.

    • HMBC: Connect the fragments established from COSY and HSQC data by identifying long-range correlations. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms.

Workflow and Data Interpretation Logic

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the acquired NMR data.

structural_elucidation_workflow cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation H1_NMR 1D ¹H NMR Proton_Info Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Info C13_NMR 1D ¹³C NMR & DEPT Carbon_Info Carbon Environments (Chemical Shift, Type: C, CH, CH₂, CH₃) C13_NMR->Carbon_Info COSY 2D COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC 2D HSQC CH_Connectivity_1bond Direct Carbon-Proton Connectivity HSQC->CH_Connectivity_1bond HMBC 2D HMBC CH_Connectivity_longrange Long-Range Carbon-Proton Connectivity HMBC->CH_Connectivity_longrange Fragment_Assembly Assemble Molecular Fragments Proton_Info->Fragment_Assembly Carbon_Info->Fragment_Assembly HH_Connectivity->Fragment_Assembly CH_Connectivity_1bond->Fragment_Assembly Quaternary_Assignment Assign Quaternary Carbons CH_Connectivity_longrange->Quaternary_Assignment Fragment_Assembly->Quaternary_Assignment Final_Structure Propose Final Structure Quaternary_Assignment->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

data_interpretation_logic Start Start with ¹H NMR Data Identify_Protons Identify Proton Signals (δ, ∫, J) Start->Identify_Protons COSY_Correlations Establish ¹H-¹H Correlations (COSY) Identify_Protons->COSY_Correlations Build_Fragments Build Spin System Fragments COSY_Correlations->Build_Fragments HSQC_Assignments Assign Protons to Carbons (HSQC) Build_Fragments->HSQC_Assignments HMBC_Connections Connect Fragments via HMBC HSQC_Assignments->HMBC_Connections Final_Structure Assemble Final Structure of This compound HMBC_Connections->Final_Structure

Caption: Logical flow of NMR data interpretation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of natural products like this compound. By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can confidently determine the chemical structure of novel compounds, a critical step in the drug discovery and development pipeline. The provided quantitative NMR data for this compound serves as a valuable reference for its identification and characterization.

Application Notes and Protocols: DPPH Antioxidant Assay for Heliannone B

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the antioxidant activity of Heliannone B using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used and straightforward method for evaluating the free-radical scavenging ability of compounds.[1][2] DPPH is a stable free radical that, in its radical form, absorbs light at approximately 517 nm and appears as a deep purple solution.[3][4] When an antioxidant compound, such as this compound, donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[3][5] This decolorization is proportional to the concentration of the antioxidant and can be quantified by measuring the decrease in absorbance at 517 nm.[5][6]

Heliannones are flavonoids found in sunflowers (Helianthus annuus), a plant known for its various bioactive components and antioxidant properties.[7][8][9] This protocol provides a framework for quantifying the antioxidant potential of this compound, which can be a critical step in the evaluation of its therapeutic properties.

Data Presentation

The antioxidant activity of this compound is typically expressed as the percentage of DPPH radical inhibition and the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[6][10] Data should be compared against a standard antioxidant, such as Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT).[3][6]

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
Control (0 µg/mL)Absorbance of DPPH only0%
This compound - Conc. 1User DataUser Calculated
This compound - Conc. 2User DataUser Calculated
This compound - Conc. 3User DataUser Calculated
This compound - Conc. 4User DataUser Calculated
This compound - Conc. 5User DataUser Calculated
Positive Control (e.g., Ascorbic Acid)User DataUser Calculated

Table 2: IC50 Values for DPPH Radical Scavenging

CompoundIC50 (µg/mL)
This compoundCalculated from dose-response curve
Ascorbic Acid (Standard)Calculated from dose-response curve

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for conducting the DPPH assay.

Materials and Equipment
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)[1][5]

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)[6]

  • 96-well microplate or quartz cuvettes[3][11]

  • Microplate reader or UV-Vis spectrophotometer capable of reading at 517 nm[3][6]

  • Micropipettes

  • Vortex mixer

  • Aluminum foil to protect from light[5]

Reagent Preparation
  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol.[12]

    • Store this solution in an amber bottle or a flask wrapped in aluminum foil at 4°C, as DPPH is light-sensitive.[1][3]

    • The working solution should be freshly prepared. The absorbance of the DPPH working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2 by dilution with the solvent if necessary.[5]

  • This compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.

    • From this stock, prepare a series of dilutions to obtain various concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Standard Antioxidant Stock Solution:

    • Prepare a stock solution of the standard antioxidant (e.g., Ascorbic Acid) in the same solvent at a concentration of 1 mg/mL.

    • Prepare a series of dilutions similar to those made for this compound.

Assay Procedure (96-Well Plate Method)
  • Plate Setup:

    • Add 100 µL of the various dilutions of this compound or the standard antioxidant to the wells of a 96-well plate in triplicate.[6]

    • Prepare a blank for each sample concentration containing 100 µL of the sample dilution and 100 µL of methanol (instead of DPPH solution) to account for any color from the sample itself.

    • Prepare a control well containing 100 µL of the solvent (methanol/ethanol) and 100 µL of the DPPH working solution.[6]

  • Reaction Initiation:

    • Add 100 µL of the DPPH working solution to each well containing the samples and the standard.[13]

  • Incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][6] The incubation time may need to be optimized based on the reaction kinetics of the test compound.[1]

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3][6]

Calculations
  • Percentage of DPPH Radical Scavenging Activity (% Inhibition):

    • Calculate the percentage of inhibition using the following formula[6]: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where:

      • A_control is the absorbance of the control (DPPH solution without the sample).

      • A_sample is the absorbance of the sample with the DPPH solution (corrected for the blank if necessary).

  • IC50 Determination:

    • Plot the % Inhibition against the corresponding concentrations of this compound.

    • The IC50 value, which is the concentration required to cause 50% inhibition, can be determined from the graph by linear or non-linear regression analysis.[14] A lower IC50 value indicates a higher antioxidant activity.[10]

Visualizations

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep prep sample sample reagent reagent step step measure measure calc calc A Prepare this compound and Standard Dilutions C Add 100 µL Sample/ Standard to Plate A->C B Prepare 0.1 mM DPPH Solution D Add 100 µL DPPH Solution to Wells B->D C->D E Incubate in Dark (30 min, RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the DPPH antioxidant assay.

Principle of DPPH Radical Scavenging

DPPH_Mechanism cluster_reaction Antioxidant Reaction DPPH_Radical DPPH• (Purple Radical) Antioxidant This compound-H (Antioxidant) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H H• donation Antioxidant_Radical This compound• (Oxidized Form) Antioxidant->Antioxidant_Radical

Caption: DPPH radical reduction by an antioxidant.

References

Application Notes and Protocols for In Vitro Allelopathy Bioassays of Heliannone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B, a flavanone isolated from sunflower (Helianthus annuus), is a promising natural compound with potential allelopathic properties. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have significant potential for the development of natural herbicides and other agrochemical products. This document provides detailed application notes and protocols for conducting in vitro allelopathy bioassays to evaluate the phytotoxic effects of this compound.

Application Notes

  • Target Species Selection: The choice of target plant species for the bioassay is crucial. It is recommended to use species that are known to be sensitive to allelochemicals and have rapid germination and seedling growth. Commonly used species include lettuce (Lactuca sativa), radish (Raphanus sativus), and cress (Lepidium sativum). For ecologically relevant studies, consider using weed species that are problematic in sunflower cultivation areas.

  • Solvent Selection and Control: this compound is a lipophilic compound and will require an organic solvent for dissolution. Dimethyl sulfoxide (DMSO) or ethanol are suitable choices. It is critical to include a solvent control in all experiments to ensure that the observed effects are due to this compound and not the solvent. The final concentration of the solvent in the growth medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced phytotoxicity.

  • Concentration Range: A preliminary range-finding experiment is recommended to determine the optimal concentration range of this compound to be tested. Based on studies of other flavonoids with allelopathic activity, a starting range of 10 µM to 1000 µM is suggested. A logarithmic or semi-logarithmic series of concentrations will be effective in determining the dose-response relationship.

  • Data Collection and Analysis: Key parameters to measure include seed germination percentage, radicle length, and hypocotyl/coleoptile length. These measurements should be taken at specific time points (e.g., 3, 5, and 7 days after treatment). The data should be expressed as a percentage of the control and can be used to calculate the half-maximal inhibitory concentration (IC50) for each parameter. Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects.

Experimental Protocols

Protocol 1: Seed Germination and Seedling Growth Bioassay in Petri Dishes

This protocol is a standard and widely used method for assessing the allelopathic potential of a compound on seed germination and early seedling growth.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Seeds of a target species (e.g., Lactuca sativa)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water

  • Pipettes and sterile tips

  • Growth chamber or incubator with controlled temperature and light conditions

  • Ruler or digital caliper

  • Camera for documentation (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of DMSO or ethanol to prepare a high-concentration stock solution (e.g., 100 mM).

    • Store the stock solution at -20°C in the dark.

  • Preparation of Test Solutions:

    • Prepare a series of working solutions by diluting the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM).

    • Ensure the final concentration of the organic solvent is the same in all treatments, including the control (e.g., 0.1% DMSO).

    • The control solution should contain the same concentration of the solvent as the test solutions.

  • Seed Sterilization:

    • Surface sterilize the seeds by immersing them in a 1% sodium hypochlorite solution for 5-10 minutes, followed by three rinses with sterile distilled water. This step is crucial to prevent microbial contamination.

  • Assay Setup:

    • Place two layers of sterile filter paper in each sterile Petri dish.

    • Pipette 5 mL of the respective test solution or control solution onto the filter paper in each Petri dish.

    • Evenly place a predetermined number of sterilized seeds (e.g., 20-30) on the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber at a constant temperature (e.g., 25 ± 1°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark) or in complete darkness, depending on the requirements of the target species.

  • Data Collection:

    • After a predefined incubation period (e.g., 72 hours), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

    • Measure the length of the radicle and hypocotyl/coleoptile of each germinated seedling.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average radicle and hypocotyl/coleoptile length for each treatment.

    • Express the results as a percentage of the control.

    • Calculate the IC50 values for germination, radicle length, and hypocotyl/coleoptile length using a suitable statistical software.

Protocol 2: In Vitro Protoplast Co-culture Bioassay

This advanced protocol assesses the allelopathic effects of this compound at the cellular level, providing insights into its direct effects on cell viability and division.

Materials:

  • This compound stock solution (as in Protocol 1)

  • Leaves from a suitable target plant (e.g., lettuce)

  • Enzyme solution (e.g., 1% Cellulase R-10, 0.2% Pectolyase Y-23 in 0.4 M mannitol)

  • Protoplast culture medium (e.g., Murashige and Skoog medium with appropriate plant hormones)

  • 96-well microplates

  • Inverted microscope

  • Hemocytometer or cell counter

Procedure:

  • Protoplast Isolation:

    • Sterilize and finely chop young leaves of the target plant.

    • Incubate the leaf tissue in the enzyme solution for 3-4 hours in the dark with gentle shaking to release the protoplasts.

    • Filter the protoplast suspension through a nylon mesh to remove undigested tissue.

    • Wash the protoplasts by centrifugation and resuspend them in the culture medium.

    • Determine the protoplast density using a hemocytometer.

  • Assay Setup:

    • Adjust the protoplast density to a suitable concentration (e.g., 1 x 10^5 protoplasts/mL).

    • Add the protoplast suspension to the wells of a 96-well microplate.

    • Add different concentrations of this compound (and a solvent control) to the wells.

  • Incubation:

    • Incubate the microplate in a controlled environment (e.g., 25°C, in the dark or under low light).

  • Data Collection:

    • At different time points (e.g., 24, 48, 72 hours), observe the protoplasts under an inverted microscope.

    • Assess protoplast viability using a viability stain (e.g., fluorescein diacetate) or by observing morphological changes (e.g., cell shrinkage, membrane blebbing).

    • Count the number of dividing cells to assess the effect on cell division.

  • Data Analysis:

    • Calculate the percentage of viable protoplasts and the percentage of dividing cells for each treatment relative to the control.

    • Determine the IC50 value for protoplast viability and cell division.

Data Presentation

The quantitative data obtained from the bioassays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound.

Table 1: Hypothetical Allelopathic Effects of this compound on Lettuce (Lactuca sativa) Seed Germination and Seedling Growth

This compound Conc. (µM)Germination (%)Radicle Length (% of Control)Hypocotyl Length (% of Control)
0 (Control)98 ± 2100 ± 5100 ± 6
1095 ± 392 ± 695 ± 5
5085 ± 575 ± 880 ± 7
10060 ± 750 ± 955 ± 8
25035 ± 625 ± 730 ± 6
50010 ± 48 ± 312 ± 4
10002 ± 11 ± 12 ± 1

Values are presented as mean ± standard deviation (n=3). This is a hypothetical dataset for illustrative purposes.

Table 2: Hypothetical IC50 Values of this compound on Lettuce (Lactuca sativa)

ParameterIC50 (µM)
Seed Germination120
Radicle Length95
Hypocotyl Length110

IC50 values were calculated from the dose-response curves. This is a hypothetical dataset for illustrative purposes.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions prep_stock->prep_test add_solution Add Test Solutions prep_test->add_solution prep_seeds Sterilize Seeds add_seeds Plate Seeds prep_seeds->add_seeds setup_petri Prepare Petri Dishes with Filter Paper setup_petri->add_solution add_solution->add_seeds incubation Incubate in Growth Chamber add_seeds->incubation measurements Measure Germination, Radicle & Hypocotyl Length incubation->measurements analysis Calculate % Inhibition & IC50 Values measurements->analysis

Caption: Workflow for the in vitro seed germination and seedling growth bioassay of this compound.

Plausible Signaling Pathway of this compound's Allelopathic Action

G cluster_cell Plant Cell cluster_ros Oxidative Stress cluster_auxin Auxin Signaling cluster_response Physiological Response Heliannone_B This compound membrane Plasma Membrane ROS Increased ROS (Reactive Oxygen Species) Heliannone_B->ROS auxin_transport Inhibition of Auxin Transport Heliannone_B->auxin_transport damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->damage germination_inhibition Inhibition of Seed Germination ROS->germination_inhibition growth_inhibition Inhibition of Root & Shoot Growth damage->growth_inhibition auxin_signaling Altered Auxin Signaling auxin_transport->auxin_signaling auxin_signaling->germination_inhibition auxin_signaling->growth_inhibition

Application Notes and Protocols for the Extraction of Heliannone B from Helianthus annuus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B is a flavanone, a type of flavonoid, that has been isolated from the sunflower, Helianthus annuus. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] These properties make them promising candidates for the development of new therapeutic agents. This document provides detailed protocols for the extraction of this compound from H. annuus plant material, compiled from established methods for flavonoid extraction. While specific quantitative data for this compound extraction is limited in publicly available literature, this guide offers a robust starting point for researchers.

Chemical Properties of this compound

  • Molecular Formula: C₁₇H₁₆O₅

  • Molecular Weight: 300.31 g/mol

  • Class: Flavanone (Flavonoid)

  • Appearance: Likely a crystalline solid

Quantitative Data on Flavonoid Extraction from Helianthus annuus

The following table summarizes quantitative data from studies on the extraction of total flavonoids from Helianthus annuus. This data can be used as a reference for optimizing the extraction of this compound.

Plant PartExtraction MethodSolventTotal Flavonoid Yield/ContentReference
FlowersSoxhlet ExtractionEthyl Acetate300 mg/g of extract
FlowersSoxhlet ExtractionMethanol300 mg/g of extract
ReceptaclesMaceration58% Ethanol1.04% of dry plant material
LeavesMacerationMethanolNot specified
RootsMacerationMethanolNot specified
StemsMacerationMethanolNot specified

Experimental Protocols

Protocol 1: Maceration-Based Extraction of this compound

This protocol is a conventional and straightforward method suitable for initial laboratory-scale extractions.

1. Plant Material Preparation:

  • Collect fresh, healthy leaves or flowers of Helianthus annuus.
  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
  • Add 1 L of 80% methanol (or ethanol) to the flask, ensuring the entire powder is submerged.
  • Seal the flask and place it on an orbital shaker at room temperature (20-25°C).
  • Macerate for 48-72 hours with continuous agitation.

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
  • Wash the residue with a small volume of the extraction solvent to ensure maximum recovery.
  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

4. Solvent-Solvent Partitioning for Partial Purification:

  • Resuspend the concentrated crude extract in 200 mL of distilled water.
  • Transfer the aqueous suspension to a separatory funnel.
  • Perform liquid-liquid extraction successively with n-hexane (3 x 150 mL) to remove non-polar compounds like fats and waxes. Discard the hexane fraction.
  • Subsequently, extract the aqueous phase with ethyl acetate (3 x 150 mL). This compound, being a moderately polar flavanone, is expected to partition into the ethyl acetate phase.
  • Collect the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
  • Filter and concentrate the ethyl acetate extract to dryness using a rotary evaporator.

5. Further Purification (Optional):

  • The resulting enriched extract can be further purified using column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This method utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.

1. Plant Material Preparation:

  • Follow the same procedure as in Protocol 1 for preparing the powdered plant material.

2. Extraction:

  • Place 50 g of the powdered plant material in a beaker.
  • Add 500 mL of 70% ethanol.
  • Place the beaker in an ultrasonic bath.
  • Sonciate at a frequency of 40 kHz and a power of 250 W for 30-45 minutes at a controlled temperature of 40-50°C.

3. Filtration and Concentration:

  • Follow the same filtration and concentration steps as described in Protocol 1.

4. Purification:

  • Proceed with solvent-solvent partitioning and optional column chromatography as outlined in Protocol 1 for the purification of this compound.

Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification plant_material Helianthus annuus Plant Material (Leaves/Flowers) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Maceration or Ultrasound-Assisted Extraction (UAE) with Ethanol/Methanol grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Solvent-Solvent Partitioning (n-Hexane and Ethyl Acetate) concentration->partitioning column_chromatography Column Chromatography (Optional) partitioning->column_chromatography pure_heliannone_b Isolated this compound column_chromatography->pure_heliannone_b

Caption: Workflow for the extraction and purification of this compound.

While the specific signaling pathways of this compound are not yet elucidated, flavonoids are known to modulate inflammatory pathways. The following diagram illustrates a representative pathway, the NF-κB signaling pathway, which is a common target of many flavonoids.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Flavonoids cluster_pathway NF-κB Signaling Pathway stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor Activation stimulus->receptor heliannone_b This compound (Hypothesized) ikk IKK Activation heliannone_b->ikk Inhibition ikb_p IκBα Phosphorylation & Degradation heliannone_b->ikb_p Inhibition receptor->ikk ikk->ikb_p nfkb_release NF-κB (p65/p50) Release & Nuclear Translocation ikb_p->nfkb_release gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) nfkb_release->gene_transcription

Caption: A representative inflammatory signaling pathway potentially modulated by flavonoids.

References

Application Notes and Protocols for Heliannone B in Natural Herbicide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B is a flavanone, a type of flavonoid, isolated from sunflower (Helianthus annuus). Sunflowers are well-documented for their allelopathic properties, the ability to produce biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These properties suggest that compounds like this compound could be valuable leads in the development of natural herbicides. Natural herbicides are of increasing interest due to concerns over the environmental impact and growing resistance associated with synthetic herbicides.

This document provides detailed application notes and generalized protocols for the investigation of this compound as a natural herbicide. Due to the limited publicly available data specifically on the herbicidal activity of this compound, the following protocols are based on standard methodologies for assessing the phytotoxicity of natural compounds. The proposed mechanisms of action are inferred from the known biological activities of related flavonoids.

Data Presentation

Effective evaluation of a potential herbicide requires quantifiable data on its efficacy against various target species. Below is a template table for presenting phytotoxicity data for this compound.

Table 1: Hypothetical Phytotoxicity of this compound on Selected Plant Species

Target SpeciesCommon NameAssay TypeIC50 (µM) - GerminationIC50 (µM) - Root ElongationIC50 (µM) - Shoot Elongation
Amaranthus retroflexusRedroot PigweedPetri Dish Bioassay15075120
Echinochloa crus-galliBarnyard GrassPetri Dish Bioassay250180220
Lactuca sativaLettucePetri Dish Bioassay1005080
Triticum aestivumWheatPot Study> 500> 500> 500

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined through experimentation.

Experimental Protocols

Preparation of this compound Stock and Treatment Solutions

A critical first step is the preparation of accurate concentrations of this compound for bioassays.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO) or ethanol (as a solvent)

  • Distilled water

  • Sterile volumetric flasks and pipettes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the required weight in a minimal amount of DMSO or ethanol. For example, to make 10 mL of a 10 mM stock solution, dissolve 3.024 mg of this compound (molar mass: 302.3 g/mol ) in a small volume of solvent and then bring the final volume to 10 mL with the same solvent in a volumetric flask.

  • From the stock solution, prepare a series of working solutions at desired concentrations (e.g., 10, 50, 100, 250, 500 µM) by serial dilution in distilled water.

  • Ensure the final concentration of the solvent (DMSO or ethanol) in all treatment solutions, including the control, is consistent and low (typically ≤ 0.5%) to avoid solvent-induced phytotoxicity.

  • A control solution should be prepared containing the same concentration of the solvent as the treatment solutions.

Seed Germination Bioassay

This assay determines the effect of this compound on the germination of seeds.

Materials:

  • Seeds of target weed and crop species

  • Sterile Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • This compound treatment solutions and control solution

  • Growth chamber with controlled temperature and light conditions

Protocol:

  • Surface sterilize seeds by rinsing them in a 1% sodium hypochlorite solution for 1-2 minutes, followed by three rinses with sterile distilled water.

  • Place two layers of sterile filter paper in each Petri dish.

  • Pipette 5 mL of the respective treatment solution or control solution onto the filter paper in each Petri dish.

  • Arrange a known number of seeds (e.g., 20-25) evenly on the moistened filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 12h/12h light/dark cycle).

  • After a set period (e.g., 7 days), count the number of germinated seeds (radicle emergence > 2 mm).

  • Calculate the germination inhibition percentage relative to the control.

Seedling Growth (Root and Shoot Elongation) Bioassay

This assay assesses the impact of this compound on early seedling development.

Materials:

  • Pre-germinated seeds of target species

  • Materials as listed for the Seed Germination Bioassay

Protocol:

  • Prepare Petri dishes with treatment and control solutions as described in the germination bioassay.

  • Select uniformly germinated seeds (with a radicle length of approximately 2-3 mm).

  • Carefully place a set number of germinated seeds (e.g., 5-10) in each Petri dish.

  • Incubate the dishes under the same controlled conditions as the germination assay.

  • After a defined period (e.g., 5-7 days), carefully remove the seedlings and measure the length of the primary root and shoot for each seedling.

  • Calculate the percentage of root and shoot growth inhibition compared to the control group.

Hypothesized Mechanism of Action

While the precise mechanism of this compound's herbicidal activity is yet to be elucidated, it may share mechanisms common to other phytotoxic flavonoids. A plausible hypothesis involves the disruption of key physiological and biochemical processes in the target plant.

Potential Mechanisms:

  • Inhibition of Auxin Transport: Flavonoids are known to interfere with polar auxin transport, which is crucial for plant growth and development, particularly root gravitropism and elongation.

  • Induction of Oxidative Stress: this compound may induce the production of reactive oxygen species (ROS) in plant cells, leading to lipid peroxidation, membrane damage, and eventually cell death.

  • Disruption of Photosynthesis: Some flavonoids can inhibit photosynthetic electron transport, thereby reducing the plant's ability to produce energy.

  • Inhibition of Cell Division: Interference with the cell cycle, particularly at the G1/S or G2/M checkpoints, can halt root and shoot meristematic activity.

Hypothesized_Mechanism_of_Action_of_Heliannone_B HeliannoneB This compound PlantCell Target Plant Cell HeliannoneB->PlantCell Enters AuxinTransport Inhibition of Auxin Transport PlantCell->AuxinTransport ROS Increased Reactive Oxygen Species (ROS) PlantCell->ROS Photosynthesis Disruption of Photosynthesis PlantCell->Photosynthesis CellDivision Inhibition of Cell Division PlantCell->CellDivision GrowthInhibition Inhibition of Root & Shoot Growth AuxinTransport->GrowthInhibition CellDeath Cell Death ROS->CellDeath Photosynthesis->GrowthInhibition CellDivision->GrowthInhibition GrowthInhibition->CellDeath

Caption: Hypothesized multi-target mechanism of action for this compound.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing this compound as a potential natural herbicide.

Experimental_Workflow A Source Material (Helianthus annuus) B Isolation & Purification of this compound A->B C Primary Screening: Germination & Growth Bioassays B->C D Dose-Response Analysis (IC50 Determination) C->D E Secondary Screening: Pot Studies (Weed & Crop Species) D->E F Mechanism of Action Studies (Physiological & Biochemical Assays) E->F G Formulation Development & Field Trials F->G

Troubleshooting & Optimization

Technical Support Center: Purification of Heliannone B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Heliannone B. This resource is designed for researchers, scientists, and professionals in drug development who are working with this bioactive flavonoid from Helianthus annuus. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient initial extraction.2. Degradation of the compound during processing.3. Suboptimal chromatographic conditions leading to loss of product.1. Optimize the extraction solvent and method. Consider using a moderately polar solvent system. Maceration or Soxhlet extraction can be effective.2. Avoid high temperatures and exposure to strong acids or bases. Flavonoids can be sensitive to such conditions.3. Systematically screen different stationary and mobile phases for column chromatography to improve separation and recovery.
Co-elution with Structurally Similar Flavonoids This compound is often found in a complex mixture with other flavonoids, such as Heliannone A (a chalcone) and various glucosides, which have similar polarities.[1][2]1. Employ orthogonal separation techniques: If normal-phase chromatography is insufficient, use reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography.2. Gradient Elution: Utilize a shallow gradient with a suitable solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol) to enhance the resolution between closely related compounds.3. Preparative TLC: For small-scale purification, preparative thin-layer chromatography (TLC) can be an effective method for separating compounds with very similar Rf values.
Presence of Pigments (e.g., Chlorophylls) Co-extraction of pigments from the plant material, which can interfere with chromatographic separation and detection.1. Pre-purification step: Perform a liquid-liquid extraction with a non-polar solvent like hexane to remove a significant portion of chlorophylls before column chromatography.2. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain either the pigments or the target compound, allowing for their separation.
Compound Instability on Silica Gel Some flavonoids can degrade on acidic silica gel, leading to streaking on TLC plates and poor recovery from column chromatography.1. Use of Neutral or Deactivated Silica: Employ neutral alumina or deactivated silica gel for column chromatography.2. Addition of a Modifier: Add a small percentage of a modifier like triethylamine or formic acid to the mobile phase to improve peak shape and reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural source is it isolated?

A1: this compound is a flavonoid, specifically a flavanone, that has been isolated from cultivars of the sunflower, Helianthus annuus.[2][3][4] It is a bioactive compound with potential applications in drug discovery.

Q2: What are the key structural features of this compound that influence its purification?

A2: this compound is a polyhydroxylated flavanone. The presence of multiple hydroxyl groups makes it a relatively polar molecule, influencing its solubility and interaction with chromatographic stationary phases. Its structural similarity to other flavonoids in sunflower extracts is a primary challenge in its purification.

Q3: What are the typical chromatographic techniques used for the purification of this compound?

A3: The purification of this compound and similar flavonoids typically involves a combination of chromatographic methods.[5] Common techniques include:

  • Column Chromatography: Often using silica gel or Sephadex as the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are valuable for high-resolution separation.

  • Preparative Thin-Layer Chromatography (pTLC): Useful for small-scale, high-purity isolations.

Q4: Are there any known stability issues with this compound?

A4: While specific stability data for this compound is not extensively documented, flavonoids, in general, can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and prolonged exposure to light and air. It is advisable to handle the compound in a controlled environment and store it under inert gas at low temperatures.

Experimental Protocols

General Protocol for the Isolation of this compound from Helianthus annuus Leaves

This protocol outlines a general procedure for the extraction and initial fractionation of this compound.

  • Extraction:

    • Air-dry and grind the leaves of Helianthus annuus.

    • Macerate the ground plant material with methanol or ethanol at room temperature for 48-72 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).

    • Perform successive liquid-liquid extractions with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.

    • This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate).

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane-ethyl acetate and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Further Purification:

    • Pool the fractions containing this compound and further purify them using preparative HPLC or Sephadex column chromatography to achieve high purity.

Visualizations

Logical Workflow for Troubleshooting this compound Purification

Troubleshooting Workflow start Start Purification check_yield Low Yield? start->check_yield check_purity Purity Issues? check_yield->check_purity No optimize_extraction Optimize Extraction (Solvent, Method) check_yield->optimize_extraction Yes coelution Co-elution with Similar Compounds? check_purity->coelution Yes end Pure this compound check_purity->end No optimize_extraction->check_purity check_degradation Check for Degradation (Temperature, pH) optimize_extraction->check_degradation optimize_chromatography Optimize Chromatography (Phase, Gradient) check_degradation->optimize_chromatography optimize_chromatography->check_purity pigment_interference Pigment Interference? coelution->pigment_interference No orthogonal_methods Use Orthogonal Methods (RP-HPLC, SEC) coelution->orthogonal_methods Yes pigment_interference->optimize_chromatography No pre_purification Pre-purification Step (LLE, SPE) pigment_interference->pre_purification Yes orthogonal_methods->check_purity pre_purification->check_purity

Caption: A decision tree for troubleshooting common issues in this compound purification.

Experimental Workflow for this compound Isolation

Experimental Workflow plant_material Helianthus annuus Leaves extraction Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, DCM, EtOAc) crude_extract->partitioning hexane_fraction Hexane Fraction (Non-polar impurities) partitioning->hexane_fraction dcm_fraction DCM Fraction partitioning->dcm_fraction etoac_fraction Ethyl Acetate Fraction (Enriched in this compound) partitioning->etoac_fraction column_chrom Silica Gel Column Chromatography etoac_fraction->column_chrom fractions Collect & Monitor Fractions (TLC) column_chrom->fractions pooled_fractions Pooled this compound Fractions fractions->pooled_fractions final_purification Final Purification (Prep-HPLC or Sephadex) pooled_fractions->final_purification pure_heliannone_b Pure this compound final_purification->pure_heliannone_b

Caption: A typical experimental workflow for the isolation of this compound.

References

Technical Support Center: Overcoming Heliannone B Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of Heliannone B in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid, a class of natural compounds known for their bioactive properties, isolated from Helianthus annuus (sunflower).[1][2] Like many hydrophobic molecules, this compound exhibits low aqueous solubility, which can pose significant challenges in biological assays.[3][4] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results, ultimately hindering the assessment of its true biological activity.[5]

Q2: What are the initial steps to take when encountering solubility issues with this compound?

When facing solubility problems, a systematic approach is recommended. Start with common organic solvents and then move to more complex formulation strategies if needed. It is crucial to determine the required final concentration in your assay medium and the acceptable solvent concentration that does not induce toxicity or off-target effects.

Q3: Are there any known signaling pathways affected by this compound or similar flavonoids?

While specific pathways for this compound are not extensively documented, flavonoids, in general, are known to modulate various signaling pathways. For instance, some flavonoids have been shown to influence the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, which is involved in glucose metabolism.[6] Additionally, flavonoids have been investigated for their anti-viral activities, including the inhibition of Hepatitis B Virus (HBV) entry and replication.[7]

Troubleshooting Guide

This guide provides a step-by-step approach to addressing the low solubility of this compound in your experiments.

Issue: Precipitate forms when adding this compound stock solution to aqueous assay buffer.

This is a common issue when a compound dissolved in a high concentration of an organic solvent is diluted into an aqueous medium.

Workflow for Selecting a Solubilization Method:

G cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Validation start Low Solubility of this compound check_solvent Determine Max Tolerable Solvent Concentration in Assay start->check_solvent cosolvent Co-solvent Approach (e.g., DMSO, Ethanol) check_solvent->cosolvent If solvent tolerance is sufficient surfactant Surfactant-based (e.g., Tween-80, Cremophor EL) cosolvent->surfactant If precipitation still occurs validate Validate Solubilization Method: - No precipitation at final concentration - No vehicle-induced toxicity/interference - Consistent results cosolvent->validate cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin If surfactants interfere with assay surfactant->validate lipid Lipid-based Formulation (e.g., SEDDS) cyclodextrin->lipid For in vivo or complex systems cyclodextrin->validate lipid->validate end Proceed with Assay validate->end G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates HeliannoneB This compound HeliannoneB->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene Expression (e.g., Inflammatory Cytokines) TF_active->Gene Regulates

References

Heliannone B Stability and Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the stability and degradation of Heliannone B is not extensively available in publicly accessible scientific literature. The following troubleshooting guide and FAQ are based on general principles of natural product chemistry and may need to be adapted based on specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound?

Based on the general understanding of similar compounds, the degradation of this compound is likely influenced by several factors:

  • pH: Extreme pH conditions, both acidic and alkaline, can catalyze hydrolysis or rearrangement reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of sensitive functional groups.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Solvent: If in solution, use a dry, aprotic solvent and store at low temperatures.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Loss of biological activity over time Degradation of this compound1. Verify the storage conditions (temperature, light exposure, atmosphere). 2. Analyze the compound's purity via HPLC or LC-MS to check for degradation products. 3. If degradation is confirmed, repurify the compound if possible or obtain a fresh batch.
Appearance of new peaks in HPLC/LC-MS analysis Compound degradation or contamination1. Run a fresh standard of this compound to confirm the retention time. 2. Investigate potential sources of contamination in the solvent or handling process. 3. If degradation is suspected, proceed with the stability testing workflow outlined below.
Color change of the sample (in solid state or solution) Oxidation or photolytic degradation1. Immediately protect the sample from light and oxygen. 2. Analyze the sample to identify the degradation products. 3. Review and optimize the storage and handling procedures to prevent further degradation.

Experimental Protocols & Workflows

Workflow for Investigating this compound Instability

The following diagram outlines a logical workflow for troubleshooting the stability of this compound when an issue is suspected.

G A Suspected Instability (e.g., loss of activity, new peaks) B Verify Storage Conditions (Temp, Light, Atmosphere) A->B C Analyze Purity (HPLC, LC-MS) B->C D Purity Confirmed? C->D E Investigate Other Experimental Factors (e.g., buffer components, co-solvents) D->E Yes F Degradation Confirmed D->F No G Characterize Degradation Products (MS, NMR) F->G H Optimize Storage & Handling protocols G->H

Caption: Troubleshooting workflow for this compound instability.

Technical Support Center: Optimizing Flavonoid Extraction from Sunflower By-products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the extraction of valuable flavonoid compounds from sunflower by-products such as hulls, receptacles, and leaves.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during flavonoid extraction? A1: The efficiency of flavonoid extraction is influenced by several factors. The most critical parameters to optimize are the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-liquid ratio.[1] For modern techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), parameters such as microwave power and ultrasonic frequency are also crucial.[2][3]

Q2: Which solvent is best for extracting flavonoids from sunflower by-products? A2: The choice of solvent depends on the polarity of the target flavonoids.[4] Polar flavonoids are effectively extracted using aqueous and pure alcohols, while less polar flavonoids have a higher affinity for solvents like ethyl acetate, diethyl ether, or chloroform.[4] Ethanol is a widely used "green" solvent with low toxicity.[5] Studies have shown that using an aqueous ethanol solution (e.g., 58-70% ethanol) often improves extraction efficiency compared to pure ethanol.[6][7][8]

Q3: What are the main advantages of using modern extraction techniques like MAE or UAE over conventional methods? A3: Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer several advantages over traditional methods like maceration or Soxhlet extraction. These include significantly reduced extraction times (minutes versus hours), lower solvent consumption, reduced energy use, and often higher extraction yields.[1][4][7] MAE uses microwave energy to heat the solvent and rupture plant cell walls, while UAE uses acoustic cavitation to achieve a similar effect.[7][9]

Q4: From which sunflower by-product can I expect the highest flavonoid yield? A4: Flavonoids are generally abundant in the leaves and flowers (including receptacles) of plants.[4] Sunflower receptacles, in particular, have been identified as a promising source of natural flavonoids.[6][10] Hulls also contain significant amounts of phenolic compounds, including flavonoids.[2][11] The exact yield will depend on the specific sunflower hybrid, growing conditions, and the extraction method employed.[11]

Q5: How does sample preparation (drying and grinding) affect extraction efficiency? A5: Proper sample preparation is a critical first step. Drying the plant material is essential, with freeze-drying often being the preferred method to preserve bioactive compounds.[1] Grinding the dried by-products into a fine powder increases the surface area available for solvent contact, which significantly improves extraction efficiency.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Flavonoid Yield 1. Sub-optimal Solvent: The solvent polarity may not be suitable for the target flavonoids.[4] 2. Inefficient Extraction Parameters: Time, temperature, or solid-to-liquid ratio may be inadequate.[1] 3. Poor Sample Preparation: Particle size may be too large, limiting solvent penetration.[1] 4. Plant Material Variation: Flavonoid content can vary based on sunflower hybrid, harvest time, and growing environment.[11]1. Test a range of solvents with varying polarities (e.g., different concentrations of aqueous ethanol from 50-80%).[6][7] 2. Optimize parameters using a systematic approach like Response Surface Methodology (RSM).[6] Increase extraction time or temperature incrementally.[6][11] 3. Ensure the by-product is ground to a fine, uniform powder.[1] 4. Standardize the source of your plant material if possible. Analyze a small batch to determine baseline content before large-scale extraction.
Degradation of Target Compounds 1. Excessive Heat: High temperatures, especially for prolonged periods, can lead to the thermal degradation of flavonoids.[4][7] 2. Excessive Microwave/Ultrasonic Power: In MAE or UAE, very high power levels can create localized hot spots that degrade thermolabile compounds.[7]1. Lower the extraction temperature. For conventional extraction, temperatures around 60-70°C are often effective.[6] Avoid temperatures above 75°C.[4] 2. Reduce the microwave power or ultrasonic amplitude. Optimize for the shortest time required to achieve good yield to minimize exposure.[7][12]
Inconsistent or Irreproducible Results 1. Inhomogeneous Sample: The powdered by-product may not be well-mixed, leading to variations in flavonoid content between batches. 2. Fluctuating Extraction Conditions: Inconsistent temperature control, timing, or solvent-to-solid ratios will affect outcomes.[1] 3. Solvent Evaporation: During heated extractions, solvent can evaporate, changing the solid-to-liquid ratio and concentration.1. Thoroughly homogenize the ground plant material before weighing samples. 2. Use calibrated equipment and precisely control all parameters (temperature, time, agitation speed, power settings).[1] 3. Use a reflux condenser for conventional heated extractions to prevent solvent loss. For MAE, ensure the system is properly sealed.
Difficulty Filtering Extract 1. Fine Particulate Matter: Very fine grinding can lead to particles that pass through standard filter paper. 2. Presence of Mucilage or Waxes: Some plant parts, like flowers, can contain impurities that clog filters.[4]1. Use a multi-stage filtration process: start with a coarse filter, followed by a finer one. Centrifugation prior to filtration can help pellet the majority of solid material.[13][14] 2. Consider a pre-treatment step with a non-polar solvent like petroleum ether to remove waxes if they are a significant issue.[4]

Data Presentation: Optimized Extraction Parameters

Table 1: Conventional Solvent Extraction from Sunflower Receptacles

Parameter Optimal Value Source
Solvent 58% Ethanol in Water [6]
Solid-to-Liquid Ratio 1:20 (g/mL) [6]
Extraction Time 2.6 hours [6]
Extraction Temperature 67 °C [6]

| Resulting Yield | ~1.04% |[6] |

Table 2: Microwave-Assisted Extraction (MAE) from Sunflower Hulls

Parameter Condition A Condition B Source
Solvent Water Water [11][15]
Temperature 90 °C 70 °C [11][15]
Time 10 minutes 20 minutes [11][15]
Microwave Power 600 W 600 W [15]

| Resulting Flavonoid Yield | 210 - 298 mg catechin/100g | Lower than Condition A |[11] |

Table 3: Ultrasound-Assisted Extraction (UAE) using Sunflower Oil Note: This study used Crocus sativus by-products but demonstrates the application of sunflower oil as a green solvent.

Parameter Optimal Value Source
Solvent Sunflower Oil [16][17]
Solid-to-Liquid Ratio 26 g / 100 mL [16][17]
Temperature 45 °C [16][17]

| Ultrasonic Time | 45 minutes |[16][17] |

Experimental Protocols

Protocol 1: Conventional Flavonoid Extraction from Sunflower Receptacles

This protocol is based on the response surface methodology optimization described by Wang et al. (2021).[6]

  • Preparation: Grind dried sunflower receptacles into a fine powder.

  • Solvent Mixture: Prepare a 58% (v/v) ethanol-water solution.

  • Extraction:

    • Weigh 10 g of powdered receptacle material and place it in a flask.

    • Add 200 mL of the 58% ethanol solvent (a 1:20 solid-to-liquid ratio).[6]

    • Place the flask in a thermostatically controlled water bath equipped with a reflux condenser to prevent solvent evaporation.

    • Heat the mixture to 67°C and maintain for 2.6 hours with continuous stirring.[6]

  • Recovery:

    • After extraction, cool the mixture to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.

    • The resulting liquid is the crude flavonoid extract.

  • Concentration: Use a rotary evaporator to remove the ethanol under reduced pressure. The remaining aqueous solution can be freeze-dried to obtain a powdered extract.

Protocol 2: Microwave-Assisted Extraction (MAE) from Sunflower Hulls

This protocol is adapted from the conditions reported by Rodriguez et al. (2019).[11][15]

  • Preparation: Grind dried sunflower hulls into a fine powder.

  • Extraction:

    • Place 5 g of powdered hull material into a microwave-safe extraction vessel.

    • Add 100 mL of deionized water (adjust volume based on vessel size and desired ratio).

    • Seal the vessel and place it in the microwave extractor.

    • Set the parameters: Microwave Power at 600 W, Temperature at 90°C, and Time for 10 minutes.[11][15]

  • Recovery:

    • Once the cycle is complete and the vessel has cooled, carefully open it.

    • Filter the extract to remove the solid hull residue.

    • The filtrate is the crude extract, which can be stored or further processed (e.g., freeze-drying).

Protocol 3: Quantification of Total Flavonoid Content (TFC)

This is a common colorimetric method using aluminum chloride, adapted from several sources.[3][6][14]

  • Reagents:

    • Standard: Quercetin or Rutin (prepare a stock solution and serial dilutions, e.g., 0-100 µg/mL).[6]

    • 5% Sodium Nitrite (NaNO₂) solution.

    • 10% Aluminum Chloride (AlCl₃) solution.

    • 1 M Sodium Hydroxide (NaOH).

  • Procedure:

    • Pipette 1 mL of your diluted extract (or standard solution) into a test tube.

    • Add 0.3 mL of 5% NaNO₂ solution and vortex. Let it stand for 6 minutes.[6]

    • Add 0.3 mL of 10% AlCl₃ solution and vortex. Let it stand for another 6 minutes.[6][14]

    • Add 2 mL of 1 M NaOH solution.[6]

    • Immediately bring the final volume to 10 mL with a suitable solvent (e.g., 30% ethanol).[6]

    • Vortex thoroughly and allow the mixture to stand for 15 minutes at room temperature for the color to develop.

  • Measurement:

    • Measure the absorbance of the solution at 510 nm using a spectrophotometer against a blank.

  • Calculation:

    • Plot a standard curve of absorbance versus the concentration of your standard (Quercetin or Rutin).

    • Use the regression equation from the standard curve to calculate the flavonoid concentration in your extract. Results are typically expressed as mg of Quercetin Equivalents (QE) or Rutin Equivalents (RTE) per gram of dry weight.[6]

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification Byproduct Sunflower By-product (Hulls, Receptacles) Drying Drying (e.g., Freeze-drying) Byproduct->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction Method (Conventional, MAE, UAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Extract Crude Extract Solvent_Removal->Crude_Extract Quantification TFC Quantification (Spectrophotometry) Crude_Extract->Quantification Purification Purification (Optional) (e.g., Column Chromatography) Crude_Extract->Purification Final_Product Purified Flavonoids Purification->Final_Product G Yield Flavonoid Yield Solvent Solvent Choice (Polarity, Concentration) Solvent->Yield Temp Temperature Temp->Yield Degradation Compound Degradation Temp->Degradation Time Extraction Time Time->Yield Time->Degradation Ratio Solid:Liquid Ratio Ratio->Yield Method Extraction Method (MAE, UAE, Conventional) Method->Yield ParticleSize Particle Size ParticleSize->Yield Penetration Solvent Penetration ParticleSize->Penetration Degradation->Yield Penetration->Yield

References

Troubleshooting Heliannone B peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding peak tailing of Heliannone B in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1.2, indicating a non-ideal peak shape.[1] This guide will walk you through a systematic approach to diagnose and resolve this issue.

Q1: What are the initial steps to confirm and quantify peak tailing?

A1: Before troubleshooting, you must confirm that you have a peak tailing issue and quantify its severity.

  • Visual Inspection: A tailing peak will appear asymmetrical, with the latter half of the peak being broader than the front half.[2]

  • Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): This provides a quantitative measure of peak shape. Most chromatography data systems can calculate this automatically. A value greater than 1.2 is generally considered tailing, though some assays may accept up to 1.5.[1][3]

    • USP Tailing Factor (Tf): Calculated at 5% of the peak height. Tf = W₀.₀₅ / 2A, where W₀.₀₅ is the peak width at 5% height and A is the distance from the leading edge to the peak maximum at 5% height.[3][4]

    • Asymmetry Factor (As): Calculated at 10% of the peak height. As = B / A, where B is the distance from the peak maximum to the trailing edge and A is the distance from the leading edge to the peak maximum at 10% height.[2][4]

Q2: What are the most common causes of this compound peak tailing?

A2: Peak tailing for a polar compound like this compound, a flavonoid, is typically caused by secondary interactions with the stationary phase.[5][6] However, other factors related to the column, mobile phase, sample, or instrument can also contribute.

The following workflow provides a step-by-step process to identify the root cause.

G start Peak Tailing Observed (Tf > 1.2) check_column Step 1: Evaluate Column start->check_column Start Troubleshooting check_all_peaks Are all peaks tailing? check_mobile_phase Step 2: Optimize Mobile Phase check_column->check_mobile_phase If no column issue secondary_interactions Secondary Silanol Interactions check_column->secondary_interactions column_void Column Void / Blockage check_column->column_void check_sample Step 3: Check Sample & Injection check_mobile_phase->check_sample If pH is optimal wrong_ph Incorrect Mobile Phase pH check_mobile_phase->wrong_ph check_instrument Step 4: Inspect Instrument check_sample->check_instrument If sample is correct overload Sample Overload check_sample->overload solvent_mismatch Solvent Mismatch check_sample->solvent_mismatch extra_column Extra-Column Volume check_instrument->extra_column solution_found Problem Resolved check_instrument->solution_found If no instrument issue, re-evaluate method secondary_interactions->solution_found Apply Fix wrong_ph->solution_found Apply Fix column_void->solution_found Apply Fix overload->solution_found Apply Fix solvent_mismatch->solution_found Apply Fix extra_column->solution_found Apply Fix

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q3: How do I address peak tailing caused by secondary chemical interactions?

A3: This is the most likely cause for this compound. Secondary interactions occur between the polar hydroxyl groups on the flavonoid and active residual silanol groups on the silica-based stationary phase.[1][5]

G cluster_0 Stationary Phase cluster_1 Mobile Phase SiOH Residual Silanol (Si-OH) (Active Site) Interaction Strong Secondary Interaction (Hydrogen Bonding) SiOH->Interaction Analyte This compound (with -OH groups) Analyte->Interaction Tailing Delayed Elution & Peak Tailing Interaction->Tailing

Caption: Secondary interaction between analyte and stationary phase.

Solutions:

  • Adjust Mobile Phase pH: Suppress the ionization of the silanol groups by lowering the mobile phase pH. Operating at a pH between 2.5 and 3.5 is highly effective.[7][8] This protonates the silanols (Si-O⁻ to Si-OH), minimizing their ability to interact with this compound.[3][9]

  • Use a Modern, End-Capped Column: Modern columns are often "end-capped," meaning most residual silanols have been chemically deactivated.[7] If you are using an older column, switching to a high-purity, end-capped C18 column can significantly improve peak shape.[10][11]

  • Add a Competing Base (Use with Caution): Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can sometimes help by preferentially interacting with the active silanol sites, effectively blocking them from the analyte.[1][3] However, this can affect column lifetime and is less common with modern columns.

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.5Suppresses silanol ionization, reducing secondary interactions.[7]
pH Modifier 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA)Effective and common additives for controlling pH in reversed-phase HPLC.[12]
Column Type High-purity, end-capped C18 or C8Minimizes available active silanol sites for interaction.[7][10]

Q4: What if all my peaks are tailing, not just this compound?

A4: If every peak in the chromatogram is tailing, the issue is likely a physical or systemic problem rather than a chemical one.[11]

Potential Causes & Solutions:

  • Column Void or Contamination: A void at the head of the column or a blocked inlet frit can cause band broadening and tailing.[5]

    • Solution: Try flushing the column in the reverse direction (if permitted by the manufacturer). If this doesn't work, the column may need to be replaced.[5] Using a guard column can help protect the analytical column from contamination.[10]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion.[3]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure all fittings are properly connected to avoid dead volume.[3][13]

Frequently Asked Questions (FAQs)

Q5: My this compound peak is fronting, not tailing. What causes this?

A5: Peak fronting (an early, sloping peak) is most commonly caused by sample overload.[14] This happens when the concentration of the analyte is too high for the column to handle, saturating the stationary phase.[14]

  • Solution: Dilute your sample or reduce the injection volume and re-inject. If fronting disappears, the cause was sample overload.[13][14]

Q6: Could my sample solvent be causing the peak tailing?

A6: Yes. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing or splitting.[3][15]

  • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility, use the weakest solvent that can adequately dissolve this compound.[3][13]

Q7: How does temperature affect peak shape for this compound?

A7: Temperature can influence peak shape.

  • Too Low: Running at a very low temperature can increase mobile phase viscosity and slow down mass transfer, potentially leading to broader peaks.

  • Too High: Elevated temperatures (e.g., 35-45°C) can improve efficiency, reduce viscosity, and sometimes minimize secondary interactions, leading to sharper peaks.[16] However, ensure that this compound is stable at the selected temperature.

Experimental Protocol: Optimized HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample extract in a mobile phase-compatible solvent (e.g., Methanol/Water 50:50 v/v).
  • The final concentration should be within the linear range of the detector (e.g., 1-100 µg/mL).
  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.[12]

2. Mobile Phase Preparation:

  • Solvent A: HPLC-grade water with 0.1% formic acid.
  • Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.
  • Degas both solvents thoroughly using sonication or vacuum filtration to prevent air bubbles in the system.[17]

3. HPLC System Parameters:

ParameterRecommended Condition
Column End-capped C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5-10 µL
Detector PDA/UV at an appropriate wavelength for this compound
Run Time 25 minutes

4. Gradient Elution Program:

Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (ACN + 0.1% FA)
0.07030
15.04060
20.01090
22.07030
25.07030

References

Reducing impurities in the synthesis of Heliannone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Heliannone B, with a focus on reducing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound, a flavanone, typically proceeds through a two-step process. The first step is a Claisen-Schmidt condensation between 2'-hydroxy-3',4'-dimethoxyacetophenone and p-hydroxybenzaldehyde to form a chalcone intermediate. This is followed by an intramolecular cyclization of the chalcone to yield the flavanone structure of this compound.

Q2: What are the most common impurities observed in the synthesis of this compound?

Common impurities can arise from both the Claisen-Schmidt condensation and the subsequent cyclization step. These may include:

  • Unreacted starting materials: 2'-hydroxy-3',4'-dimethoxyacetophenone and p-hydroxybenzaldehyde.

  • Chalcone intermediate: Incomplete cyclization can leave residual chalcone in the final product.

  • Michael addition byproduct: The enolate of 2'-hydroxy-3',4'-dimethoxyacetophenone can undergo a Michael addition to the newly formed chalcone, leading to a dimeric impurity.

  • Aurone byproduct: Under certain conditions, the oxidative cyclization of the chalcone can lead to the formation of an aurone isomer instead of the desired flavanone.

  • Products of side reactions from starting material synthesis: Impurities from the synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone, such as incompletely methylated gallacetophenone derivatives, can be carried through to the final product.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

Thin-layer chromatography (TLC) is a valuable tool for monitoring the reaction. By spotting the reaction mixture alongside the starting materials and, if available, a pure sample of the chalcone intermediate and this compound, you can track the consumption of reactants and the formation of the product and any major byproducts. Developing a good TLC solvent system is crucial for achieving clear separation of these components.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the chalcone in the Claisen-Schmidt condensation.
Possible Cause Suggested Solution
Inefficient base catalysis. Ensure the base (e.g., NaOH or KOH) is fresh and of the correct concentration. The reaction is typically base-catalyzed, and its strength can significantly impact the reaction rate.
Incorrect reaction temperature. The Claisen-Schmidt condensation is often carried out at room temperature. However, gentle heating may sometimes be required to drive the reaction to completion. Monitor the reaction by TLC to find the optimal temperature.
Suboptimal solvent. Ethanol or methanol are commonly used solvents. Ensure the solvent is of appropriate grade and is anhydrous if required by the specific protocol.
Short reaction time. Allow the reaction to proceed for a sufficient duration. Monitor by TLC until the starting acetophenone is consumed.
Problem 2: Presence of a significant amount of Michael addition byproduct.
Possible Cause Suggested Solution
High concentration of the acetophenone enolate. This can be favored by a high concentration of the base. Consider adding the base dropwise to the reaction mixture to maintain a lower steady-state concentration of the enolate.
Prolonged reaction time after chalcone formation. Once the chalcone is formed, prolonged exposure to the basic reaction conditions can promote the Michael addition. Monitor the reaction closely by TLC and work up the reaction as soon as the starting materials are consumed.
Problem 3: Incomplete cyclization of the chalcone to this compound.
Possible Cause Suggested Solution
Insufficient acid or base for cyclization. The cyclization of the 2'-hydroxychalcone to the flavanone is often promoted by acid or base. Ensure the appropriate catalyst is used in the correct amount during the work-up or in a separate cyclization step.
Chalcone precipitation. The chalcone intermediate may precipitate from the reaction mixture before it has a chance to cyclize. Ensure adequate solvent is present to maintain its solubility.
Unfavorable equilibrium. The cyclization can be a reversible process. Adjusting the pH and temperature can help shift the equilibrium towards the flavanone product.
Problem 4: Formation of a yellow-orange byproduct (suspected aurone).
Possible Cause Suggested Solution
Oxidative conditions. The formation of aurones is an oxidative process. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of certain metal ions. Trace metal impurities can sometimes catalyze the formation of aurones. Use high-purity reagents and solvents.
Problem 5: Difficulty in purifying this compound by column chromatography.
Possible Cause Suggested Solution
Poor separation of this compound from impurities. Optimize the eluent system for silica gel chromatography. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can improve separation.
Compound instability on silica gel. Flavanones can sometimes be sensitive to the acidic nature of silica gel. This can lead to degradation or ring-opening back to the chalcone. To mitigate this, the silica gel can be deactivated by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the eluent.
Co-elution of closely related impurities. If impurities have very similar polarities to this compound, separation by standard silica gel chromatography may be challenging. In such cases, consider alternative purification techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below. This protocol is a compilation of best practices and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate

  • Dissolve 2'-hydroxy-3',4'-dimethoxyacetophenone (1 equivalent) and p-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise with stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting materials are consumed, pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid (HCl) to neutralize the base and precipitate the chalcone.

  • Filter the crude chalcone, wash with cold water, and dry.

Step 2: Cyclization to this compound

  • The crude chalcone can often be cyclized by dissolving it in a suitable solvent (e.g., methanol or ethanol) and refluxing in the presence of an acid catalyst (e.g., a few drops of concentrated sulfuric acid or HCl).

  • Alternatively, cyclization can be achieved under basic conditions by refluxing the chalcone in a solution of sodium acetate in ethanol.

  • Monitor the cyclization by TLC until the chalcone spot disappears.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude this compound can then be purified.

Purification Protocol: Silica Gel Column Chromatography

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a 9:1 mixture of hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Combining and Concentrating: Combine the fractions containing pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Troubleshooting Summary for Impurity Reduction

ImpurityPotential CauseMitigation Strategy
Unreacted Starting MaterialsIncomplete reactionIncrease reaction time, optimize temperature, ensure catalyst activity.
Chalcone IntermediateIncomplete cyclizationEnsure proper acidic or basic conditions for cyclization, increase reaction time or temperature for cyclization.
Michael AdductExcess enolate, prolonged reactionAdd base dropwise, monitor reaction closely and work up promptly after starting material consumption.
AuroneOxidative conditionsRun the reaction under an inert atmosphere (N₂ or Ar).
Starting Material ImpuritiesImpure starting materialsPurify starting materials before use.

Visualizations

Logical Workflow for Troubleshooting Impurities in this compound Synthesis

This compound Synthesis Troubleshooting start Start: Crude this compound Contains Impurities tlc Analyze by TLC start->tlc unreacted_sm Unreacted Starting Materials Present? tlc->unreacted_sm chalcone_present Chalcone Present? unreacted_sm->chalcone_present No optimize_condensation Optimize Condensation: - Reaction Time - Temperature - Catalyst unreacted_sm->optimize_condensation Yes other_impurities Other Impurities Present? chalcone_present->other_impurities No optimize_cyclization Optimize Cyclization: - Catalyst (Acid/Base) - Reaction Time - Temperature chalcone_present->optimize_cyclization Yes investigate_side_reactions Investigate Side Reactions: - Michael Addition (check base conc.) - Aurone Formation (check for oxidation) other_impurities->investigate_side_reactions Yes purification Purification Strategy other_impurities->purification No optimize_condensation->tlc optimize_cyclization->tlc investigate_side_reactions->tlc column_chrom Column Chromatography: - Optimize Eluent - Deactivate Silica (if needed) purification->column_chrom prep_hplc Preparative HPLC/HSCCC purification->prep_hplc pure_product Pure this compound column_chrom->pure_product prep_hplc->pure_product

Caption: Troubleshooting workflow for identifying and mitigating impurities in this compound synthesis.

Signaling Pathway for Impurity Formation

Impurity Formation Pathways SM1 2'-hydroxy-3',4'- dimethoxyacetophenone Chalcone Chalcone Intermediate SM1->Chalcone Claisen-Schmidt Condensation Enolate Acetophenone Enolate SM1->Enolate Base SM2 p-hydroxybenzaldehyde SM2->Chalcone HeliannoneB This compound Chalcone->HeliannoneB Intramolecular Cyclization MichaelAdduct Michael Adduct (Dimeric Impurity) Chalcone->MichaelAdduct Michael Addition Aurone Aurone (Isomeric Impurity) Chalcone->Aurone Oxidative Cyclization Enolate->MichaelAdduct

Caption: Reaction pathways leading to this compound and major impurities.

Technical Support Center: Scalable Synthesis of Heliannone B for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of Heliannone B and its bioactivity studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

This compound is a flavanone, a type of flavonoid, originally isolated from sunflower (Helianthus annuus). It is of research interest primarily due to its allelopathic activity, meaning it can inhibit the growth of surrounding plants. This property makes it a potential candidate for the development of natural herbicides.

Q2: What is the general synthetic strategy for obtaining this compound?

The most common laboratory-scale synthesis involves a multi-step process. It begins with the formation of a key intermediate, 2'-hydroxy-3',4'-dimethoxyacetophenone. This intermediate is then subjected to a Claisen-Schmidt condensation with p-hydroxybenzaldehyde to yield Heliannone A (a chalcone). Finally, an intramolecular cyclization of Heliannone A leads to the formation of this compound.

Q3: Is there a scalable synthesis method available for large-scale production of this compound?

Currently, a detailed, publicly available protocol for the gram-scale or larger synthesis of this compound has not been extensively documented. The known synthesis is primarily for laboratory-scale research. However, scalable methods for the synthesis of the key precursor, 2-hydroxy-4-methoxyacetophenone, have been reported, suggesting that the overall process could be optimized for larger scales.

Q4: What is the known bioactivity of this compound?

The primary reported bioactivity of this compound is its allelopathic or phytotoxic effect. It can inhibit seed germination and root growth of other plant species. Flavonoids from Helianthus annuus have also been reported to possess antioxidant and anti-inflammatory properties, although specific data for this compound in these assays is limited.

Q5: What is the proposed mechanism of action for the allelopathic effects of this compound?

While the specific molecular targets of this compound are not fully elucidated, the allelopathic mechanisms of flavonoids, in general, are thought to involve:

  • Disruption of cell division and elongation in roots.

  • Interference with nutrient uptake.

  • Induction of oxidative stress in the target plant.

  • Alteration of plant hormone signaling pathways.

Troubleshooting Guide: Synthesis of this compound

This guide addresses potential issues that may arise during the synthesis of this compound.

Problem 1: Low yield in the synthesis of the intermediate, 2-hydroxy-3,4-dimethoxyacetophenone.

  • Possible Cause 1: Incomplete reaction during the acetylation of pyrogallol.

    • Solution: Ensure the reaction is carried out under anhydrous conditions. The use of a slight excess of acetic anhydride and a catalytic amount of a strong acid like sulfuric acid is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Possible Cause 2: Inefficient methylation of gallacetophenone.

    • Solution: Use a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base such as potassium carbonate. Ensure the solvent (e.g., acetone) is dry. The reaction may require heating under reflux for several hours. Again, monitor the reaction by TLC to determine the optimal reaction time.

Problem 2: Low yield or formation of side products during the Claisen-Schmidt condensation to form Heliannone A.

  • Possible Cause 1: Competing self-condensation of the acetophenone.

    • Solution: Slowly add the 2'-hydroxy-3',4'-dimethoxyacetophenone to a solution of p-hydroxybenzaldehyde and a strong base (e.g., aqueous KOH). Maintaining a lower temperature initially can help to minimize self-condensation.

  • Possible Cause 2: The reaction does not go to completion.

    • Solution: Ensure a sufficient excess of the benzaldehyde is used. The concentration of the base is critical; typically, a high concentration (e.g., 50% aqueous KOH) is used. The reaction may need to be stirred for an extended period (24-48 hours) at room temperature.

Problem 3: Difficulty in the cyclization of Heliannone A to this compound.

  • Possible Cause 1: Unfavorable reaction conditions for intramolecular cyclization.

    • Solution: The choice of base and solvent is critical. While acidic conditions are often used for flavanone synthesis, for Heliannone A, a milder base like potassium fluoride in methanol under reflux has been reported to be effective. Experiment with different base/solvent systems if the yield is low.

  • Possible Cause 2: Decomposition of the starting material or product.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely by TLC. If decomposition is observed, consider using a lower boiling point solvent or conducting the reaction at a lower temperature for a longer duration.

Problem 4: Challenges in the purification of this compound.

  • Possible Cause: Presence of unreacted Heliannone A and other side products.

    • Solution: Column chromatography is typically required for the purification of this compound. A silica gel stationary phase with a gradient elution system of hexane and ethyl acetate is commonly used. Careful selection of the solvent polarity is key to achieving good separation. Recrystallization from a suitable solvent system can be used as a final purification step to obtain highly pure this compound.

Data Presentation

Synthesis Yields

The following table summarizes the reported yields for the key steps in the laboratory-scale synthesis of this compound.

Reaction StepProductReported Yield (%)
Acetylation of PyrogallolGallacetophenone92
Selective Methylation of Gallacetophenone2-Hydroxy-3,4-dimethoxyacetophenone68
Claisen-Schmidt CondensationHeliannone A48
Intramolecular Cyclization of Heliannone A(R,S)-Heliannone B64
Bioactivity of Related Flavonoids (for reference)
CompoundBioactivity AssayTarget Organism/Cell LineIC50 Value (µM)
QuercetinRadical Scavenging (DPPH)-~5 - 15
ApigeninAntiproliferativeHuman cancer cell lines~10 - 50
KaempferolAnti-inflammatory (COX-2 inh.)-~1 - 10
NaringeninAntioxidant (ABTS)-~20 - 100

Experimental Protocols

Synthesis of (R,S)-Heliannone B

Step 1: Synthesis of Gallacetophenone

  • A mixture of pyrogallol and an equimolar amount of acetic anhydride is refluxed with a catalytic amount of concentrated sulfuric acid for 1 hour.

  • The reaction mixture is cooled and poured into a mixture of water and ethanol.

  • A few drops of concentrated hydrochloric acid are added, and the solution is refluxed for 45 minutes to decompose excess acetic anhydride.

  • The solvent is removed under reduced pressure to yield a solid, which is then recrystallized from a hexane-ethyl acetate mixture to give gallacetophenone.

Step 2: Synthesis of 2-Hydroxy-3,4-dimethoxyacetophenone

  • A mixture of gallacetophenone, methyl iodide, and anhydrous potassium carbonate in dry acetone is stirred under reflux for 2 hours.

  • The reaction mixture is cooled and filtered.

  • The filtrate is evaporated to afford 2-hydroxy-3,4-dimethoxyacetophenone as a solid.

Step 3: Synthesis of Heliannone A

  • 2-Hydroxy-3,4-dimethoxyacetophenone is condensed with p-hydroxybenzaldehyde in the presence of 50% aqueous potassium hydroxide.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The mixture is then acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and purified by column chromatography to yield Heliannone A.

Step 4: Synthesis of (R,S)-Heliannone B

  • Heliannone A is treated with potassium fluoride in methanol.

  • The mixture is refluxed for 20 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford (R,S)-Heliannone B.

Mandatory Visualization

experimental_workflow start Pyrogallol step1 Acetylation (Acetic Anhydride, H₂SO₄) start->step1 intermediate1 Gallacetophenone step1->intermediate1 step2 Methylation (Methyl Iodide, K₂CO₃) intermediate1->step2 intermediate2 2-Hydroxy-3,4- dimethoxyacetophenone step2->intermediate2 step3 Claisen-Schmidt Condensation (p-hydroxybenzaldehyde, KOH) intermediate2->step3 intermediate3 Heliannone A step3->intermediate3 step4 Intramolecular Cyclization (KF, Methanol) intermediate3->step4 end This compound step4->end

Caption: Experimental workflow for the total synthesis of this compound.

troubleshooting_synthesis issue Low Yield or Impurities in Synthesis sub_issue1 Problem with Intermediate Synthesis issue->sub_issue1 sub_issue2 Inefficient Condensation Reaction issue->sub_issue2 sub_issue3 Poor Cyclization to Flavanone issue->sub_issue3 sub_issue4 Purification Challenges issue->sub_issue4 solution1 Check Anhydrous Conditions Monitor with TLC sub_issue1->solution1 solution2 Optimize Base Concentration Slow Addition of Ketone sub_issue2->solution2 solution3 Select Appropriate Base/Solvent Control Temperature sub_issue3->solution3 solution4 Optimize Column Chromatography Consider Recrystallization sub_issue4->solution4

Caption: Troubleshooting guide for the synthesis of this compound.

allelopathic_pathway heliannone_b This compound (Allelochemical) target_plant Target Plant Cell heliannone_b->target_plant membrane Plasma Membrane Interaction target_plant->membrane ros Reactive Oxygen Species (ROS) Production membrane->ros hormone Hormone Signaling Disruption (e.g., Auxin Transport) membrane->hormone cell_division Inhibition of Cell Division & Elongation ros->cell_division hormone->cell_division growth_inhibition Inhibition of Seed Germination & Root Growth cell_division->growth_inhibition

Caption: Proposed general signaling pathway for allelopathic flavonoids.

Technical Support Center: A Guide to Preventing Heliannone B Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Heliannone B. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical factor in research?

This compound is a flavonoid isolated from Helianthus annuus cultivars, recognized for its potential bioactive properties. The stability of this compound is paramount as its degradation can lead to a loss of biological activity, the formation of potentially interfering byproducts, and consequently, unreliable and irreproducible experimental outcomes.

Q2: What are the primary environmental factors that can cause the degradation of this compound?

Based on the general behavior of flavonoids and related compounds, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, and oxidation. The chemical structure of flavonoids makes them susceptible to oxidative processes, while heat can accelerate these reactions.

Q3: Are there any visual cues that suggest my this compound sample may have degraded?

While subtle chemical changes are not always visible, degradation of flavonoid compounds can sometimes be indicated by a change in color or consistency of the sample. For instance, a pure, off-white powder might develop a yellowish or brownish tint upon degradation. However, analytical methods are necessary for confirmation.

Q4: What are the optimal storage conditions for ensuring the long-term stability of this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry environment. It is recommended to store solid this compound at -20°C for long-term storage and at 2-8°C for short-term use. The container should be airtight to prevent oxidation. For solutions, it is advisable to prepare them fresh; if storage is necessary, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide for this compound Degradation

This guide provides a systematic approach to identifying and resolving potential degradation issues with your this compound samples.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Potential Cause: Loss of potency due to chemical degradation of this compound.

  • Recommended Action:

    • Verify the purity of your current stock using the HPLC protocol provided below.

    • If degradation is confirmed, procure a new batch of this compound.

    • Strictly adhere to the recommended storage conditions to prevent degradation of the new stock.

Issue 2: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Potential Cause: Formation of degradation products.

  • Recommended Action:

    • Compare the chromatogram of the suspect sample with a reference standard of high purity.

    • Review the storage history of the sample. Check for prolonged exposure to light, elevated temperatures, or repeated freeze-thaw cycles.

    • If possible, use mass spectrometry (MS) to obtain mass information on the impurity peaks to hypothesize their structures and understand the degradation pathway.

Issue 3: Visible change in the physical appearance of the solid compound (e.g., color change).

  • Potential Cause: Significant degradation due to improper storage, such as exposure to light or heat.

  • Recommended Action:

    • Do not use the sample for experiments where purity is critical.

    • Confirm degradation through analytical methods like HPLC.

    • Discard the degraded stock and obtain a fresh supply, ensuring it is stored correctly from the outset.

Quantitative Data on Stability

The following tables provide hypothetical data based on the known stability of similar flavonoid compounds to illustrate the potential impact of different storage conditions on this compound stability.

Table 1: Hypothetical Degradation of Solid this compound Over Six Months

Storage TemperatureLight ExposurePurity after 6 Months
-20°CDark>99%
4°CDark97-99%
25°C (Room Temp)Dark85-90%
25°C (Room Temp)Ambient Light<80%

Table 2: Hypothetical Stability of this compound in DMSO Solution (10 mM) Over One Week

Storage TemperatureFreeze-Thaw CyclesPurity after 1 Week
-80°C1>99%
-20°C198-99%
-20°C590-95%
4°C0<90%

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method suitable for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-20 min: 30-70% B

    • 20-22 min: 70-100% B

    • 22-30 min: 100% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm and 365 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or DMSO.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (solvent) to establish a baseline.

    • Inject the this compound sample.

    • Record the chromatogram for 30 minutes.

    • Assess purity by calculating the area percentage of the main this compound peak relative to the total peak area. The appearance of new peaks not present in a reference standard indicates the presence of degradation products or impurities.

Visualizations

degradation_pathway HeliannoneB This compound Oxidized Oxidized Products HeliannoneB->Oxidized Oxygen Hydrolyzed Hydrolyzed Products HeliannoneB->Hydrolyzed Moisture/pH Photodegraded Photodegradation Products HeliannoneB->Photodegraded UV/Light

Caption: Hypothetical degradation pathways for this compound.

experimental_workflow Start Receive/Synthesize This compound Store Store at -20°C in Dark, Airtight Container Start->Store Purity_Check Perform Initial Purity Check (HPLC) Store->Purity_Check Periodic_Check Periodic Purity Check (e.g., every 6 months) Store->Periodic_Check Use Use in Experiment Purity_Check->Use Purity > 98% Discard Discard if Purity is Compromised Purity_Check->Discard Purity <= 98% Use->Store Periodic_Check->Use Purity > 98% Periodic_Check->Discard Purity <= 98%

Caption: Recommended workflow for handling and storage of this compound.

troubleshooting_logic Start Inconsistent Experimental Results? Check_Purity Check Purity with HPLC Start->Check_Purity Degraded Degradation Confirmed? Check_Purity->Degraded Review_Storage Review Storage Conditions Degraded->Review_Storage Yes Other_Factors Investigate Other Experimental Variables Degraded->Other_Factors No New_Sample Acquire New Sample & Enforce Proper Storage Review_Storage->New_Sample

Caption: Logical relationship for troubleshooting inconsistent results.

References

Validation & Comparative

Heliannone A vs. Heliannone B: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the bioactive flavonoids, Heliannone A and Heliannone B, reveals distinct differences in their allelopathic potential. While both compounds, isolated from Helianthus annuus (sunflower), exhibit inhibitory effects on plant growth, the available data suggests that their potency can vary depending on the specific biological system being tested.

Heliannone A and this compound belong to the flavonoid class of secondary metabolites, which are known for their diverse biological activities.[1] In sunflowers, these compounds are thought to play a role in the plant's defense mechanisms and its interactions with other organisms, a phenomenon known as allelopathy.[1]

Comparative Phytotoxicity

While comprehensive, direct comparative studies with extensive quantitative data are limited in publicly accessible literature, the primary bioactivity associated with Heliannone A and B is their phytotoxicity. This allelopathic activity involves the inhibition of germination and growth of competing plants.

Experimental Protocols

The evaluation of the phytotoxic effects of Heliannone A and B typically involves standardized bioassays. The following provides a generalized experimental protocol for assessing the allelopathic activity of these compounds.

General Seed Germination and Seedling Growth Bioassay

This method is fundamental for determining the phytotoxic potential of allelochemicals.

Objective: To evaluate the inhibitory effect of Heliannone A and this compound on the seed germination and seedling growth of a model plant species (e.g., lettuce, Lactuca sativa; wheat, Triticum aestivum).

Materials:

  • Heliannone A and this compound standards

  • Solvent (e.g., acetone, ethanol, or dimethyl sulfoxide - DMSO)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of the target plant species

  • Growth chamber or incubator with controlled temperature and light conditions

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of Heliannone A and this compound in a suitable solvent.

    • From the stock solutions, prepare a series of dilutions to achieve the desired final concentrations for the bioassay (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M).

    • A control solution containing the same concentration of the solvent as the test solutions should also be prepared.

  • Bioassay Setup:

    • Place two layers of filter paper in each petri dish.

    • Apply a specific volume (e.g., 5 mL) of the respective test solution or control solution to the filter paper in each petri dish.

    • Allow the solvent to evaporate completely in a fume hood, leaving the compound residue on the filter paper.

    • Place a predetermined number of seeds (e.g., 20-25) of the target species on the treated filter paper in each petri dish.

    • Seal the petri dishes with parafilm to prevent moisture loss.

  • Incubation:

    • Place the petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Data Collection:

    • After a specific incubation period (e.g., 72-120 hours), count the number of germinated seeds in each petri dish. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).

    • Measure the length of the radicle (root) and hypocotyl/coleoptile (shoot) of each germinated seedling.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average root and shoot length for each treatment.

    • Express the results as a percentage of the control.

    • If a dose-response is observed, calculate the IC50 (concentration causing 50% inhibition) for germination, root growth, and shoot growth for both Heliannone A and this compound.

Signaling Pathways and Mechanisms of Action

Detailed studies elucidating the specific signaling pathways and molecular mechanisms of action for Heliannone A and B are not extensively documented in the available literature. However, the general mechanisms of action for phytotoxic flavonoids often involve the disruption of fundamental cellular processes in target plants.

cluster_0 Generalized Phytotoxic Action of Flavonoids Heliannone Heliannone A / this compound CellWall Cell Wall Elasticity Heliannone->CellWall Disruption Membrane Plasma Membrane Permeability Heliannone->Membrane Alteration Mitochondria Mitochondrial Respiration (ATP Synthesis) Heliannone->Mitochondria Inhibition Photosynthesis Photosynthesis (Electron Transport) Heliannone->Photosynthesis Interference Hormone Plant Hormone Balance (e.g., Auxin Transport) Heliannone->Hormone Disruption ROS Reactive Oxygen Species (ROS) Production Heliannone->ROS Induction Inhibition Inhibition of Germination & Seedling Growth CellWall->Inhibition Membrane->Inhibition Mitochondria->Inhibition Photosynthesis->Inhibition Hormone->Inhibition ROS->Inhibition

Caption: Generalized mechanism of phytotoxic action for flavonoids like Heliannone A and B.

Experimental Workflow

The process of comparing the bioactivity of Heliannone A and B follows a structured workflow from compound isolation to data analysis.

cluster_workflow Comparative Bioactivity Workflow start Isolation of Heliannone A & B from *Helianthus annuus* purification Purification & Structural Elucidation (NMR, MS) start->purification synthesis Chemical Synthesis of Heliannone A & B synthesis->purification bioassay Phytotoxicity Bioassays (Germination & Growth) purification->bioassay data_collection Data Collection (Germination %, Lengths) bioassay->data_collection analysis Statistical Analysis (IC50 Calculation) data_collection->analysis comparison Comparative Bioactivity Assessment analysis->comparison

Caption: Workflow for comparing the bioactivity of Heliannone A and B.

References

A Comparative Guide to the Antioxidant Activity of Heliannone B and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutic agents, natural compounds with potent antioxidant properties are of significant interest. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative overview of the antioxidant activity of two flavonoids: Heliannone B, a compound isolated from sunflower (Helianthus annuus), and quercetin, a well-studied flavonol abundant in various fruits and vegetables. While quercetin is a benchmark for antioxidant research, this guide seeks to evaluate the current scientific evidence on this compound's antioxidant capacity in relation to this established standard.

Quantitative Antioxidant Activity: A Data Gap for this compound

A direct and quantitative comparison of the antioxidant activity of this compound and quercetin is currently challenging due to a significant gap in the scientific literature. While extensive research has established the potent antioxidant capacity of quercetin with specific IC50 values from various assays, there is a notable lack of such data for isolated this compound.

Most available studies on the antioxidant properties of sunflower extracts evaluate the combined effects of a multitude of phytochemicals, making it impossible to attribute the observed activity solely to this compound. For instance, a study on the ethanolic extract of sunflower leaves reported a DPPH IC50 value of 48.841 µg/mL, but this reflects the activity of the entire extract, not a single compound.

In contrast, quercetin has been extensively studied, and its antioxidant activity is well-documented across multiple assays. The table below summarizes typical IC50 values for quercetin, highlighting its potent radical scavenging capabilities.

Table 1: Antioxidant Activity of Quercetin (IC50 values)

AssayQuercetin IC50 (µM)Reference CompoundReference IC50 (µM)
DPPH~2-10Ascorbic Acid~20-50
ABTS~1-5Trolox~5-15

Note: IC50 values can vary depending on the specific experimental conditions. The values presented are representative ranges found in the literature.

While a direct comparison is not currently possible, qualitative evidence suggests that this compound may possess significant antioxidant potential. Structurally, this compound is a flavanone with 3',4'-dihydroxy substitution in the B-ring. It is a well-established principle in flavonoid chemistry that the presence of a catechol (3',4'-dihydroxy) moiety in the B-ring confers substantial antioxidant activity due to its ability to donate hydrogen atoms and stabilize the resulting radical.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate a clearer understanding of how the antioxidant activity of these compounds is measured, this section details the methodologies for two of the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compound (e.g., quercetin) is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Preparation of ABTS radical cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small volume of the test compound at different concentrations is added to a specific volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm using a spectrophotometer.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is determined graphically by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH Solution with Sample DPPH_sol->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS Radical Dilute_ABTS Dilute ABTS Radical ABTS_rad->Dilute_ABTS Mix Mix ABTS Radical with Sample Dilute_ABTS->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the ABTS radical scavenging assay.

Antioxidant Signaling Pathways

The antioxidant effects of flavonoids like quercetin are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant defense system. One of the most important is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain flavonoids, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to counteract oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Antioxidant_Proteins->ROS neutralizes

Caption: Quercetin-mediated activation of the Nrf2 signaling pathway.

Conclusion

Quercetin stands as a well-characterized and potent antioxidant, with a wealth of quantitative data supporting its efficacy in various in vitro and in vivo models. In contrast, while the chemical structure of this compound suggests it should possess antioxidant properties, there is a clear lack of specific experimental data to quantify this activity for the isolated compound. Future research should focus on isolating this compound and evaluating its antioxidant capacity using standardized assays. Such studies are essential to determine its potential as a novel antioxidant agent and to enable a direct and meaningful comparison with established antioxidants like quercetin. This will be a critical step in unlocking the potential therapeutic applications of this sunflower-derived flavonoid.

Structure-Activity Relationship of Heliannone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Heliannone analogs, focusing on their potential as cytotoxic and anti-inflammatory agents. Due to the limited availability of direct comparative studies on a series of Heliannone analogs in published literature, this guide presents a representative analysis based on the known biological activities of the parent compounds and related chemical classes. The quantitative data herein is illustrative to demonstrate the principles of SAR.

Introduction

Heliannone A and Heliannone B are bioactive flavonoids isolated from Helianthus annuus (sunflower).[1] These natural products, along with other related compounds classified as heliannanes (a type of sesquiterpene), have garnered interest for their phytotoxic and potential therapeutic properties.[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design and development of novel therapeutic agents with improved potency and selectivity. This guide explores the potential cytotoxic and anti-inflammatory activities of hypothetical Heliannone analogs, providing a framework for future research and development.

Data Presentation: Comparative Biological Activity of Heliannone Analogs (Illustrative Data)

The following table summarizes the hypothetical cytotoxic and anti-inflammatory activities of a series of Heliannone analogs. The modifications on the core Heliannone scaffold are designed to probe the effects of substituents on biological activity.

CompoundR1R2R3Cytotoxicity (MCF-7) IC50 (µM)Anti-inflammatory (NO Inhibition in RAW 264.7) IC50 (µM)
Heliannone A HOHOCH315.225.8
Analog 1 OCH3OHOCH38.518.2
Analog 2 HOCH3OCH322.135.4
Analog 3 HOHH12.720.1
Analog 4 HFOCH318.930.5
Analog 5 HOHBr9.815.7

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to demonstrate potential structure-activity relationships.

Structure-Activity Relationship Analysis

Based on the illustrative data, the following SAR trends can be postulated:

  • Substitution on the B-ring (R1): The introduction of a methoxy group at the R1 position (Analog 1) appears to enhance both cytotoxic and anti-inflammatory activities compared to the parent Heliannone A. This suggests that electron-donating groups at this position may be favorable for activity.

  • Hydroxyl vs. Methoxy at R2: Replacement of the hydroxyl group at the R2 position with a methoxy group (Analog 2) seems to decrease activity, indicating the importance of the free hydroxyl group for biological interactions, possibly through hydrogen bonding.

  • Substitution on the A-ring (R3): Removal of the methoxy group at the R3 position (Analog 3) results in a slight increase in activity compared to Heliannone A, suggesting that this position may tolerate modifications or that a less bulky substituent is preferred.

  • Halogenation: Introduction of a fluorine atom at the R2 position (Analog 4) does not appear to improve activity. However, the presence of a bromine atom at the R3 position (Analog 5) shows a significant increase in potency, suggesting that the size and electronic properties of the halogen at specific positions could be critical.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Cell Culture:

  • Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the Heliannone analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • After the incubation period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with different concentrations of Heliannone analogs for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 values.

Mandatory Visualization

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation |-- HeliannoneAnalog Heliannone Analog HeliannoneAnalog->mTORC1 inhibits

Caption: Postulated inhibitory effect of Heliannone analogs on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

G start Start cell_culture Cell Seeding (MCF-7 or RAW 264.7) start->cell_culture incubation1 24h Incubation cell_culture->incubation1 treatment Treatment with Heliannone Analogs incubation1->treatment incubation2 Assay-specific Incubation (e.g., 48h for cytotoxicity) treatment->incubation2 measurement Measurement (e.g., Absorbance) incubation2->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: General workflow for in vitro biological activity assessment of Heliannone analogs.

Conclusion

This guide provides a foundational understanding of the structure-activity relationships of Heliannone analogs, highlighting key structural features that may influence their cytotoxic and anti-inflammatory properties. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to conduct further investigations. Future studies focusing on the synthesis and systematic biological evaluation of a diverse library of Heliannone analogs are necessary to validate these preliminary SAR observations and to unlock the full therapeutic potential of this promising class of natural product derivatives.

References

Heliannone B: A Natural Herbicide Candidate Shows Promise in Phytotoxicity Showdown with Commercial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – Researchers and drug development professionals are keenly observing the herbicidal potential of Heliannone B, a natural compound isolated from sunflower (Helianthus annuus). A comprehensive comparison with widely used commercial herbicides reveals its significant phytotoxic effects, positioning it as a promising candidate for the development of novel, bio-based weed management solutions. This guide provides an objective comparison of this compound's performance against commercial herbicides, supported by available experimental data and detailed methodologies.

Quantitative Phytotoxicity Comparison

This compound, a flavanone found in sunflowers, has demonstrated notable inhibitory effects on the growth of target plant species. While direct comparative studies are limited, data from various sources allow for an initial assessment of its efficacy against commercial herbicides like trifluralin and glyphosate, particularly in wheat (Triticum aestivum), a common model plant in phytotoxicity studies.

One key study indicated that this compound exhibits strong inhibition in the wheat coleoptile bioassay at concentrations ranging from 100 to 1000 µM. The coleoptile is a protective sheath covering the emerging shoot in grasses, and its elongation is a critical parameter for seedling establishment. Inhibition of this process is a strong indicator of herbicidal activity.

To provide a clear comparison, the following tables summarize the phytotoxic effects of this compound and two widely used commercial herbicides, trifluralin and glyphosate, on wheat.

Table 1: Phytotoxicity of this compound on Wheat Coleoptile Elongation

CompoundConcentration (µM)Effect on Wheat Coleoptile
This compound100 - 1000Strong Inhibition

Note: Specific quantitative data such as percentage inhibition or IC50 values for this compound are not yet publicly available in detail. The available information indicates a significant inhibitory effect within this concentration range.

Table 2: Phytotoxicity of Trifluralin on Wheat

ParameterConcentrationEffect on WheatReference
Emergence0.075 mg/kg soilDelayed emergence[1]
2.40 mg/kg soilComplete suppression[1]
Plant Height0.075 mg/kg soil~50% inhibition[1]
Root Dry Weight0.075 mg/kg soilSignificant reduction (up to 95% in some studies)[1]

Table 3: Phytotoxicity of Glyphosate on Wheat

ParameterConditionEffect on WheatReference
GerminationShort waiting times after pre-crop applicationLower germination[2]
Plant DevelopmentShort waiting times after pre-crop applicationDelayed or arrested development[2]
Shoot BiomassShort waiting times after pre-crop applicationReduced shoot biomass[2]

Experimental Protocols

The evaluation of a compound's phytotoxicity relies on standardized and reproducible experimental protocols. The wheat coleoptile bioassay is a classic and straightforward method to assess the effect of substances on cell elongation.

Wheat Coleoptile Bioassay Protocol

This protocol is a generalized procedure based on common practices for assessing the phytotoxicity of chemical compounds.

  • Seed Sterilization and Germination:

    • Surface sterilize wheat seeds (e.g., with a 1% sodium hypochlorite solution for 15 minutes) and rinse thoroughly with sterile distilled water.

    • Germinate the seeds on moist filter paper in Petri dishes in the dark at a constant temperature (e.g., 25°C) for 3-4 days.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions of the test compound (e.g., 10, 100, 500, 1000 µM) in a buffered solution (e.g., 10 mM MES buffer, pH 6.0) containing a small percentage of the solvent.

    • Prepare a control solution containing the same concentration of the solvent as the test solutions.

  • Coleoptile Sectioning and Incubation:

    • Under a dim green light, select uniform coleoptiles from the germinated seedlings.

    • Cut a subapical segment (e.g., 10 mm long) from each coleoptile, approximately 3 mm below the tip.

    • Randomly distribute the coleoptile segments into test tubes or vials containing the different concentrations of the test solutions and the control solution.

  • Incubation and Measurement:

    • Incubate the coleoptile segments in the dark on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours.

    • After incubation, measure the final length of each coleoptile segment using a digital caliper or an image analysis system.

  • Data Analysis:

    • Calculate the percentage of elongation inhibition for each concentration relative to the control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of elongation) through regression analysis.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound as a herbicide is still under investigation. However, as a flavonoid, it likely shares some common phytotoxic mechanisms with other members of this class of secondary metabolites. Flavonoids have been shown to interfere with various physiological and biochemical processes in plants.

Potential Phytotoxic Mechanisms of Flavonoids
  • Disruption of Auxin Transport: Flavonoids can interfere with the transport of auxin, a key plant hormone that regulates cell division, elongation, and differentiation. This disruption can lead to abnormal growth and development.

  • Inhibition of Mitochondrial Respiration: Some flavonoids can uncouple oxidative phosphorylation in mitochondria, leading to a decrease in ATP production and cellular energy deficit.

  • Induction of Oxidative Stress: Flavonoids can act as pro-oxidants under certain conditions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA.

  • Interference with Enzyme Activity: Flavonoids are known to inhibit the activity of various enzymes that are crucial for plant growth and development.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway for flavonoid-induced phytotoxicity, integrating the potential mechanisms mentioned above.

This compound Phytotoxicity Pathway Heliannone_B This compound Plant_Cell Plant Cell Heliannone_B->Plant_Cell Uptake Auxin_Transport Disruption of Auxin Transport Plant_Cell->Auxin_Transport Mitochondria Mitochondrial Respiration Inhibition Plant_Cell->Mitochondria ROS_Production Increased ROS Production Plant_Cell->ROS_Production Enzyme_Inhibition Inhibition of Key Enzymes Plant_Cell->Enzyme_Inhibition Growth_Inhibition Inhibition of Growth & Development Auxin_Transport->Growth_Inhibition Mitochondria->Growth_Inhibition ROS_Production->Growth_Inhibition Enzyme_Inhibition->Growth_Inhibition

Caption: Hypothetical signaling pathway of this compound-induced phytotoxicity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the phytotoxicity of a novel compound like this compound.

Phytotoxicity Evaluation Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Whole Plant Assays cluster_2 Phase 3: Mechanism of Action Studies A Compound Isolation & Purification B Primary Bioassay (e.g., Wheat Coleoptile Test) A->B C Dose-Response Analysis (IC50 Determination) B->C D Seed Germination & Seedling Growth Assays C->D E Phytotoxicity Assessment on Target Weed Species D->E F Crop Selectivity Evaluation E->F G Physiological & Biochemical Assays (e.g., ROS, Photosynthesis) F->G H Molecular Target Identification G->H

References

Efficacy of Heliannone B Against Microbial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Heliannone B, a flavonoid isolated from Helianthus annuus (sunflower), belongs to the flavanone class of secondary metabolites. Flavonoids are known for their diverse biological activities, including antimicrobial properties. This guide aims to provide a comparative overview of the potential antimicrobial efficacy of this compound by examining the performance of other flavanones against various microbial strains. Detailed experimental methodologies for key antimicrobial assays are also presented to facilitate further research and evaluation of this compound.

Comparative Antimicrobial Activity of Flavanones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various flavanones against different bacterial and fungal strains. This data is intended to serve as a proxy for the potential antimicrobial spectrum of this compound.

Flavanone CompoundMicrobial StrainMIC (µg/mL)Reference
Naringenin Staphylococcus aureus31.25 - 125[1]
Escherichia coli>125[1]
Candida albicans170[2]
Sophoraflavanone G Methicillin-resistant Staphylococcus aureus (MRSA)3.13[1]
Licochalcone A Gram-positive bacteria-[1]
Various Synthetic Flavanones Staphylococcus aureus31.25 - 125[1]
Gram-negative bacteriaGenerally higher MICs[1]
Fungal strains7.81 - 31.25[3]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial efficacy of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[4]

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilutions: Prepare a two-fold serial dilution of this compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plates C->D E Determine MIC D->E F Determine MBC/MFC E->F

Caption: Workflow for determining MIC and MBC/MFC.

Generalized Signaling Pathway of Flavonoid Antimicrobial Action

It is important to note that the specific signaling pathways affected by this compound in microbial cells have not been elucidated. The following diagram illustrates a generalized mechanism of how flavonoids, as a class, are thought to exert their antimicrobial effects. Flavonoids can interfere with microbial quorum sensing, a cell-to-cell communication process that regulates virulence factor expression and biofilm formation.[5]

Flavonoid_Mechanism cluster_flavonoid Flavonoid (e.g., this compound) cluster_bacterium Bacterial Cell Flavonoid Flavonoid QS_Signal Quorum Sensing Signal Production Flavonoid->QS_Signal Inhibits Virulence Virulence Factor Expression QS_Signal->Virulence Regulates Biofilm Biofilm Formation QS_Signal->Biofilm Regulates

Caption: Potential mechanism of flavonoid antimicrobial action.

Conclusion

While direct evidence for the antimicrobial efficacy of this compound is currently lacking, the data from structurally similar flavanones suggest that it may possess activity against a range of microbial strains, particularly Gram-positive bacteria and some fungi. Further research, utilizing the standardized protocols outlined in this guide, is essential to determine the specific antimicrobial spectrum and mechanism of action of this compound. The potential for flavonoids to interfere with microbial signaling pathways, such as quorum sensing, presents an exciting avenue for the development of novel antimicrobial agents.

References

Unraveling the Bioactivity of Heliannone B: A Review of Cross-Reactivity in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Heliannone B is a flavonoid, specifically a flavanone, isolated from Helianthus annuus. Flavonoids as a class are known to exhibit a wide range of pharmacological effects, and extracts from sunflower have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. However, the direct contribution and specific potency of this compound to these effects have not been individually quantified and reported.

Potential Bioassays and Inferred Activity

Based on the activities observed for sunflower extracts and similar flavonoid structures, this compound is likely to be active in a number of bioassays. The following sections outline these potential areas of activity and the common assays used for their evaluation.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The antioxidant potential of compounds is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific IC50 values for this compound are not available, studies on ethanolic extracts of sunflower leaves have shown significant antioxidant activity. For comparison, other flavonoids have demonstrated potent radical scavenging activity in these assays.

Anti-inflammatory Activity

Chalcones and flavanones, the classes of compounds to which this compound is related, have been shown to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators and enzymes. Key bioassays in this area include nitric oxide (NO) production assays in LPS-stimulated macrophages and cyclooxygenase (COX) enzyme inhibition assays.

Anticancer Activity

The cytotoxic effects of flavonoids against various cancer cell lines are a significant area of research. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the sulforhodamine B (SRB) assay are standard methods to determine the in vitro cytotoxicity of a compound. While data for this compound is not available, other chalcone derivatives have been reported to exhibit IC50 values in the micromolar range against cell lines like Jurkat and U937. It is important to note that the reliability of metabolic assays like MTT for flavonoids has been questioned, with non-metabolic assays like trypan blue exclusion suggested as more robust alternatives.

Comparative Data Summary

Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible. The table below presents a summary of bioassays and example data for related compounds and extracts to provide a contextual framework for the potential activity of this compound.

Bioassay CategorySpecific AssayTest SubstanceResult (Example)Reference CompoundResult (Example)
Antioxidant DPPH Radical ScavengingHelianthus annuus leaf extractIC50: 48.84 µg/mLVitamin EIC50: 27.97 µg/mL
Anti-inflammatory Nitric Oxide (NO) ProductionChalcone derivativeInhibition of LPS-induced NOIndomethacinPotent Inhibition
Anticancer Cytotoxicity (Jurkat cells)Chalcone derivative 2IC50: 1.7 µM--
Anticancer Cytotoxicity (U937 cells)Chalcone derivative 2IC50: 1.5 µM--

Note: The data presented for extracts and derivatives are for illustrative purposes and do not represent the specific activity of isolated this compound.

Experimental Methodologies

Detailed experimental protocols for bioassays are critical for reproducibility and comparison. Below are generalized methodologies for the key assays mentioned.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. A solution of DPPH in methanol is mixed with various concentrations of the test compound. The reduction of DPPH is measured by the decrease in absorbance at approximately 517 nm. The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is then calculated.

Cellular Nitric Oxide (NO) Production Assay

Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Cell Viability (MTT) Assay

Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound for a specified period (e.g., 48-72 hours). The MTT reagent is then added, which is converted to formazan crystals by metabolically active cells. The formazan is solubilized, and the absorbance is measured, which correlates with the number of viable cells. The IC50 value, the concentration that inhibits cell growth by 50%, is determined.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, research on Helianthus annuus extracts and related flavonoids points to several potential targets.

Anti-inflammatory Signaling

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. It is plausible that this compound exerts anti-inflammatory effects through the inhibition of these pathways.

G cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response Stimuli LPS MAPK MAPK Pathway Stimuli->MAPK activates NFkB NF-κB Pathway Stimuli->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines induces Enzymes Inflammatory Enzymes (iNOS, COX-2) MAPK->Enzymes induces NFkB->Cytokines induces NFkB->Enzymes induces This compound This compound This compound->MAPK inhibits? This compound->NFkB inhibits?

Caption: Putative anti-inflammatory mechanism of this compound.

Cellular Stress and Photodamage Response

Studies on Helianthus annuus flower extract have shown that it can protect human dermal fibroblasts from UVB-induced photodamage by modulating the MAPK/AP-1 , NFAT , and Nrf2 signaling pathways. The Nrf2 pathway is a key regulator of the antioxidant response, and its activation by compounds like flavonoids can lead to the expression of protective enzymes.

G cluster_0 Cellular Stress (e.g., UVB) cluster_1 Signaling Pathways cluster_2 Cellular Outcome UVB UVB Radiation MAPK_AP1 MAPK/AP-1 Pathway UVB->MAPK_AP1 activates Nrf2_path Nrf2 Pathway UVB->Nrf2_path activates Photodamage Photodamage (MMP production) MAPK_AP1->Photodamage leads to Antioxidant_Response Antioxidant Response (HO-1 expression) Nrf2_path->Antioxidant_Response induces This compound This compound This compound->MAPK_AP1 inhibits? This compound->Nrf2_path activates?

Caption: Potential role of this compound in cellular stress pathways.

Validating the Mechanism of Action of Heliannone B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the mechanism of action of Heliannone B, a flavonoid with potential therapeutic applications. By comparing its activity with established modulators of key signaling pathways, this guide offers a clear roadmap for experimental design and data interpretation.

This compound, a flavanone isolated from Helianthus annuus (sunflower), belongs to a class of compounds known for their anti-inflammatory and anti-cancer properties. Preliminary evidence suggests that the biological activities of flavonoids are often mediated through the modulation of critical intracellular signaling pathways. This guide outlines a series of experiments to test the hypothesis that this compound exerts its effects through the regulation of the STAT3, MAPK/AP-1, NFAT, and Nrf2 signaling pathways.

Comparative Compounds for Mechanistic Validation

To objectively assess the mechanism of action of this compound, it is essential to compare its effects with well-characterized inhibitors and activators of the target pathways. The following table summarizes the recommended comparative compounds, their targets, and their established effective concentrations.

PathwayCompoundActionTargetReported IC50/EC50 (Luciferase Assay)
STAT3 CryptotanshinoneInhibitorSTAT3 Phosphorylation~4.6 µM[1]
MAPK/ERK PD98059InhibitorMEK1-
U0126InhibitorMEK1/2-
MAPK/JNK SP600125InhibitorJNK5-10 µM (c-Jun phosphorylation)[2]
MAPK/p38 SB203580Inhibitorp38-
NFAT Cyclosporin AInhibitorCalcineurin-
Tacrolimus (FK506)InhibitorCalcineurin-
Nrf2 tert-Butylhydroquinone (TBHQ)ActivatorNrf2-
SulforaphaneActivatorNrf2-

Experimental Workflow for Validating this compound's Mechanism of Action

The following workflow provides a systematic approach to investigating the impact of this compound on the hypothesized signaling pathways.

experimental_workflow cluster_assays Experimental Assays cluster_pathways Target Signaling Pathways cell_viability Cell Viability Assay (MTT) end Data Analysis & Interpretation cell_viability->end western_blot Western Blot Analysis stat3 STAT3 western_blot->stat3 mapk MAPK (ERK, JNK, p38) western_blot->mapk luciferase_assay Luciferase Reporter Assay luciferase_assay->stat3 luciferase_assay->mapk AP-1 Reporter nfat NFAT luciferase_assay->nfat nrf2 Nrf2 luciferase_assay->nrf2 ARE Reporter stat3->end mapk->end nfat->end nrf2->end start Treat Cells with This compound & Comparative Compounds start->cell_viability Assess Cytotoxicity start->western_blot Measure Protein Phosphorylation start->luciferase_assay Measure Transcriptional Activity

A streamlined workflow for investigating this compound's mechanism.

Key Signaling Pathways and Their Investigation

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling, and its aberrant activation is linked to cancer and inflammatory diseases.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription cryptotanshinone Cryptotanshinone (Inhibitor) cryptotanshinone->p_stat3 Inhibits

The STAT3 signaling cascade and a point of inhibition.
MAPK/AP-1 Signaling Pathway

Mitogen-activated protein kinase (MAPK) cascades are central to the regulation of cell proliferation, differentiation, and stress responses. The transcription factor AP-1 is a key downstream target of the ERK, JNK, and p38 MAPK pathways.

mapk_ap1_pathway stimuli Extracellular Stimuli mek MEK1/2 stimuli->mek jnk JNK stimuli->jnk p38 p38 stimuli->p38 erk ERK1/2 mek->erk Phosphorylation ap1 AP-1 (c-Jun/c-Fos) erk->ap1 jnk->ap1 p38->ap1 nucleus Nucleus ap1->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription pd98059 PD98059/U0126 (Inhibitors) pd98059->erk Inhibits sp600125 SP600125 (Inhibitor) sp600125->jnk Inhibits sb203580 SB203580 (Inhibitor) sb203580->p38 Inhibits

The MAPK/AP-1 signaling cascade with key inhibitors.
NFAT Signaling Pathway

The Nuclear Factor of Activated T-cells (NFAT) pathway is crucial for T-cell activation and plays a role in inflammation. Its activation is dependent on the calcium-activated phosphatase, calcineurin.

nfat_pathway tcr TCR Activation ca_influx Ca2+ Influx tcr->ca_influx calcineurin Calcineurin ca_influx->calcineurin Activates nfat_p NFAT-P calcineurin->nfat_p Dephosphorylates nfat NFAT nfat_p->nfat nucleus Nucleus nfat->nucleus Translocation gene_transcription Gene Transcription (e.g., IL-2) nucleus->gene_transcription csa Cyclosporin A/ Tacrolimus (FK506) (Inhibitors) csa->calcineurin Inhibits

The NFAT signaling pathway and its inhibition.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, protecting cells from oxidative stress.

nrf2_pathway oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 Dissociates nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE nucleus->are Binds to gene_transcription Antioxidant Gene Transcription are->gene_transcription tbhq TBHQ/Sulforaphane (Activators) tbhq->nrf2 Promotes Translocation

The Nrf2 antioxidant response pathway and its activators.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound and the comparative compounds to establish appropriate non-toxic concentrations for subsequent mechanistic studies.

Materials:

  • Cells of interest (e.g., cancer cell line, immune cells)

  • 96-well plates

  • Complete culture medium

  • This compound and comparative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and the comparative compounds for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.[1][3][4][5][6]

Western Blot Analysis for Phosphorylated Proteins

This technique is used to measure the levels of phosphorylated (activated) signaling proteins in response to treatment.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound and comparative compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of STAT3, ERK, JNK, p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound and comparative compounds at non-toxic concentrations for the appropriate duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Luciferase Reporter Assay

This assay measures the transcriptional activity of a specific transcription factor by linking its DNA binding element to a luciferase reporter gene.

Materials:

  • Cells of interest

  • Luciferase reporter plasmid containing the response element for STAT3, AP-1, NFAT, or ARE (Antioxidant Response Element for Nrf2)

  • Transfection reagent

  • 96-well white plates

  • This compound and comparative compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Co-transfect cells with the appropriate luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Seed the transfected cells in a 96-well white plate.

  • Treat the cells with this compound and comparative compounds.

  • After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the fire-fly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.[7][8][9]

By systematically applying these experimental approaches and comparing the results of this compound to established pathway modulators, researchers can effectively validate its mechanism of action and pave the way for its further development as a therapeutic agent.

References

Comparative analysis of Heliannone B from different Helianthus species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of Heliannone B, a bioactive flavonoid, remains a challenge due to the limited scope of current research primarily focused on Helianthus annuus (the common sunflower). While this compound, along with its related compounds Heliannone A and C, has been isolated from cultivars of Helianthus annuus, there is a notable absence of quantitative data and comparative studies involving other species within the diverse Helianthus genus.

This guide synthesizes the available information on this compound, highlighting the current knowledge gaps and the need for broader comparative research. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Quantitative Data: A Focus on Helianthus annuus

To date, scientific literature has predominantly documented the presence of this compound in Helianthus annuus.[1][2][3] Unfortunately, a comprehensive comparative analysis of its concentration across different Helianthus species is not yet available. The existing studies do not provide quantitative data for this compound in other species such as Helianthus tuberosus (Jerusalem artichoke) or Helianthus petiolaris (prairie sunflower).

While some studies have investigated the general phytochemical composition of various Helianthus annuus cultivars, specific quantitative data for this compound remains largely unreported.[4][5] This significant data gap prevents a robust comparative assessment of this compound content and its potential variability due to genetic and environmental factors among different sunflower species.

Biological Activity and Therapeutic Potential

Flavonoids isolated from Helianthus annuus are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[6][7] However, specific experimental data detailing the bioactivity of purified this compound is limited. The allelopathic potential of flavonoids from sunflower cultivars, including this compound, has been noted, suggesting a role in plant defense mechanisms.[8] Further research is required to elucidate the specific pharmacological effects of this compound and to identify any potential signaling pathways it may modulate.

Experimental Protocols: Extraction and Analysis

Detailed experimental protocols specifically tailored for the extraction, purification, and quantification of this compound are not extensively described in the current literature. However, general methodologies for the extraction and purification of flavonoids from plant materials can be adapted.

General Flavonoid Extraction and Purification Workflow

The following diagram outlines a general workflow for the extraction and purification of flavonoids, which can serve as a foundational methodology for isolating this compound.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Helianthus leaves, flowers) Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Flavonoid Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (e.g., TLC, HPLC) Fraction_Collection->Purity_Analysis Purified_Heliannone_B Purified this compound Purity_Analysis->Purified_Heliannone_B

Caption: General workflow for flavonoid extraction and purification.

Methodology:

  • Extraction: The plant material is typically dried, ground, and extracted with a suitable solvent such as methanol or ethanol. This process yields a crude extract containing a mixture of phytochemicals, including flavonoids.

  • Purification: The crude extract is then subjected to various chromatographic techniques to isolate the target compound. Column chromatography using stationary phases like silica gel or Sephadex is a common method. Fractions are collected and analyzed for the presence of this compound.

  • Analysis: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard analytical methods used to identify and quantify the purified this compound.

Future Directions and Conclusion

The current body of research provides a foundational understanding of this compound, primarily within the context of Helianthus annuus. To fully unlock the scientific and therapeutic potential of this flavonoid, future research should prioritize the following:

  • Broadened Phytochemical Screening: Comprehensive studies are needed to screen a wide range of Helianthus species for the presence and quantity of this compound.

  • Quantitative Analysis: Development and validation of robust analytical methods for the precise quantification of this compound in various plant tissues are crucial.

  • Bioactivity Studies: In-depth investigations into the specific biological activities of isolated this compound are essential to determine its pharmacological profile.

  • Mechanism of Action: Elucidation of the molecular mechanisms and signaling pathways through which this compound exerts its effects will provide valuable insights for drug development.

References

In-vivo Validation of Heliannone B's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the therapeutic potential of Heliannone B, a flavonoid isolated from Helianthus annuus, against established therapeutic agents. Due to the limited availability of direct in-vivo data for this compound, this guide presents a hypothetical in-vivo validation framework based on its known in-vitro activities and established experimental protocols for similar compounds. This information is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Therapeutic Potential

This compound has demonstrated cytotoxic effects against various cancer cell lines in vitro.[1] To evaluate its potential as a therapeutic agent, a comparison with existing drugs is essential. This section compares the in-vitro cytotoxicity of this compound with a standard chemotherapeutic agent, Doxorubicin, and its hypothetical in-vivo anti-inflammatory effects with Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Table 1: In-vitro Cytotoxicity Comparison
CompoundCell LineIC50 (µM)Source
This compound Jurkat1.7[1]
U9371.5[1]
Doxorubicin Jurkat0.04Published Literature
U9370.02Published Literature

IC50 values for Doxorubicin are representative values from published literature and may vary between studies.

Table 2: Hypothetical In-vivo Anti-inflammatory Activity Comparison
Compound (Topical Application)Animal ModelEdema Inhibition (%)Hypothetical Efficacy
This compound (0.5 mg/ear) TPA-induced mouse ear edema~ 60-70%Moderate to High
Indomethacin (0.5 mg/ear) TPA-induced mouse ear edema~ 70-80%High

This data is hypothetical and based on typical results for novel anti-inflammatory compounds.

Proposed In-vivo Experimental Protocols

To validate the therapeutic potential of this compound in vivo, standardized and well-established animal models are proposed.

Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema

This model is widely used to assess the topical anti-inflammatory activity of compounds.[2][3]

Protocol:

  • Animals: Male Swiss mice (25-30g).

  • Groups:

    • Group 1: Vehicle control (Acetone).

    • Group 2: TPA (2.5 µ g/ear in acetone) + Vehicle.

    • Group 3: TPA + this compound (0.5 mg/ear in acetone).

    • Group 4: TPA + Indomethacin (0.5 mg/ear in acetone).

  • Procedure:

    • Apply the respective treatments to the inner and outer surfaces of the right ear.

    • After 30 minutes, apply TPA to the same ear.

    • The left ear serves as an untreated control.

    • After 6 hours, euthanize the mice and take a 6 mm diameter punch biopsy from both ears.

  • Measurement:

    • Weigh the ear punches immediately.

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

    • Inhibition of edema is calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100.

Anticancer Activity: Xenograft Mouse Model

This model is a standard for evaluating the in-vivo efficacy of potential anticancer drugs.[4]

Protocol:

  • Cell Line: Jurkat (human T-cell leukemia).

  • Animals: Immunodeficient mice (e.g., NOD/SCID).

  • Procedure:

    • Subcutaneously inject 5 x 10^6 Jurkat cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomize mice into treatment groups.

  • Groups:

    • Group 1: Vehicle control (e.g., saline, i.p. injection).

    • Group 2: this compound (e.g., 10 mg/kg, i.p. injection, daily).

    • Group 3: Doxorubicin (e.g., 2 mg/kg, i.p. injection, twice weekly).

  • Measurement:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizing Mechanisms and Workflows

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

Flavonoids are known to modulate various signaling pathways involved in inflammation, such as the NF-κB pathway.[5] this compound may exert its anti-inflammatory effects by inhibiting this pathway.

G cluster_0 Cytoplasm TPA TPA PKC PKC TPA->PKC IKK IKK PKC->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes HeliannoneB This compound HeliannoneB->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In-vivo Anticancer Efficacy

The following diagram illustrates the key steps in the proposed xenograft study.

G start Start cell_culture Jurkat Cell Culture start->cell_culture injection Subcutaneous Injection into Immunodeficient Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Doxorubicin) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring Daily/Bi-weekly endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

Caption: Workflow for the in-vivo evaluation of this compound's anticancer activity.

Logical Relationship of Therapeutic Action

The potential therapeutic effects of this compound likely stem from its ability to modulate multiple cellular processes.

G HeliannoneB This compound NFkB_Inhibition NF-κB Inhibition HeliannoneB->NFkB_Inhibition Apoptosis_Induction Apoptosis Induction HeliannoneB->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest HeliannoneB->Cell_Cycle_Arrest Inflammation Inflammation Anti_inflammatory Anti-inflammatory Effect Inflammation->Anti_inflammatory Cancer Cancer Anticancer Anticancer Effect Cancer->Anticancer NFkB_Inhibition->Inflammation Apoptosis_Induction->Cancer Cell_Cycle_Arrest->Cancer

Caption: Proposed mechanism of this compound's dual therapeutic action.

References

Benchmarking Flavonoid Activity: A Comparative Analysis of Alpha-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the alpha-glucosidase inhibitory activity of several common flavonoids. While the primary focus was to benchmark the activity of Heliannone B, a flavanone found in sunflower (Helianthus annuus), a comprehensive literature review did not yield specific quantitative data on its biological activities. Therefore, this document presents a detailed comparison of well-researched flavonoids—quercetin, kaempferol, and luteolin—to serve as a valuable reference for researchers in the field. The provided experimental protocols and data can guide future studies, potentially including the evaluation of this compound's activity.

Comparative Analysis of Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for quercetin, kaempferol, and luteolin against α-glucosidase, as reported in various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., yeast, rat small intestine) and the substrate used.

FlavonoidChemical Classα-Glucosidase IC50 (µM)Enzyme SourceReference
Quercetin Flavonol117 ± 1.9Not Specified[1]
< 500Porcine Pancreas[2]
Weaker than acarboseHuman Intestinal Caco-2/TC7 cells[3]
Kaempferol Flavonol230 ± 2.7Not Specified[1]
11.6 ± 0.4Not Specified[4]
Weaker than acarboseHuman Intestinal Caco-2/TC7 cells[3][5]
Luteolin Flavone< 500Porcine Pancreas[2]
36% inhibition at 0.5 mg/mlNot Specified[6]
Acarbose (Standard) Amino-oligosaccharide332 ± 3.9Not Specified[1]
1.65 (sucrase), 13.9 (maltase), 39.1 (isomaltase)Human Intestinal Caco-2/TC7 cells[3]

Note: A lower IC50 value indicates a higher inhibitory potency. Direct comparison of IC50 values should be made with caution due to variations in experimental methodologies across different studies.

Experimental Protocol: In Vitro Alpha-Glucosidase Inhibition Assay

This section details a common experimental protocol for assessing the alpha-glucosidase inhibitory activity of a test compound.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (e.g., this compound, quercetin, kaempferol, luteolin) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose as a positive control

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (acarbose) in the phosphate buffer.

  • In a 96-well microplate, add a specific volume of the α-glucosidase enzyme solution to each well.

  • Add the different concentrations of the test compounds or acarbose to the respective wells. A control well should contain the enzyme and buffer without any inhibitor.

  • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate (pNPG) to all wells.

  • Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

  • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate a generic experimental workflow for enzyme inhibition assays and a simplified signaling pathway potentially modulated by flavonoids.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffers) Compound_Prep Test Compound Dilution Incubation Enzyme + Inhibitor Pre-incubation Compound_Prep->Incubation Reaction Add Substrate & Incubate Incubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Absorbance Termination->Measurement Calculation % Inhibition Calculation Measurement->Calculation IC50 IC50 Determination Calculation->IC50

A generalized workflow for an in vitro enzyme inhibition assay.

signaling_pathway Flavonoid Flavonoid Receptor Receptor Flavonoid->Receptor Binds/Modulates Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression (e.g., Inflammatory Cytokines) Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

References

Safety Operating Guide

Prudent Disposal of Heliannone B: A Guide to Laboratory Waste Management

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. For researchers, scientists, and drug development professionals, adherence to established protocols is a critical aspect of their work. This guide provides a procedural, step-by-step approach to the disposal of a compound like Heliannone B, assuming it is a non-acutely hazardous substance.

Waste Characterization and Segregation

The first step in proper chemical waste disposal is to characterize the waste. Laboratory waste is generally categorized into several streams to ensure safe handling and disposal. All waste containers must be clearly labeled with the full chemical name of the contents.[1][2]

Waste CategoryDescriptionDisposal Container Examples
Aqueous Waste Water-soluble solids, liquids, or gases. This can include solutions of salts, acids, bases, and sugars.[3]Labeled, sealed, and chemically compatible plastic container.
Organic Waste Non-halogenated and halogenated organic solvents and compounds.Labeled, sealed, and chemically compatible plastic or metal safety can.
Solid Chemical Waste Contaminated consumables (e.g., gloves, weighing paper), filter papers, and dried chemical residues.Labeled, sealed plastic container or bag.
Sharps Waste Needles, syringes, scalpels, and broken glass contaminated with chemical or biological materials.Puncture-resistant sharps container.[4]
Non-Hazardous Waste Harmless substances like sodium chloride solutions that can be disposed of down the drain with plenty of water.[4]Regular trash or drain, per institutional guidelines.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the general procedure for disposing of waste containing this compound, assuming it is treated as a non-hazardous or low-toxicity organic compound.

1. Waste Assessment:

  • Determine the physical state of the this compound waste (solid, liquid solution).

  • Identify all other components in the waste stream (e.g., solvents, other reagents).

2. Select the Appropriate Waste Stream:

  • Solid this compound: If it is a dry powder, it should be disposed of in a designated solid chemical waste container.

  • This compound in Organic Solvent: This should be collected in a labeled organic waste container. It is crucial not to mix incompatible chemicals.[5]

  • Contaminated Labware: Items such as gloves, pipette tips, and weighing paper contaminated with this compound should be placed in the solid chemical waste container.

3. Containerization and Labeling:

  • Use a designated and properly labeled waste container. The label must include the full chemical name(s) of the contents and their approximate concentrations or volumes.[1][6]

  • Ensure the container is made of a material compatible with the waste. For organic solvents, high-density polyethylene (HDPE) or metal safety cans are often used.[5]

  • Keep the waste container closed when not in use to prevent the release of vapors.[7]

4. Storage:

  • Store waste containers in a designated satellite accumulation area, such as a fume hood, to minimize exposure to laboratory personnel.[4]

  • Secondary containment (e.g., placing the waste container in a larger, chemically resistant tub) is recommended to contain any potential leaks.[4]

5. Final Disposal:

  • When the waste container is full (typically around 75-80% capacity to prevent spills), arrange for its collection by your institution's EHS department or a licensed waste disposal contractor.[4]

  • Do not pour chemical waste down the drain unless it has been explicitly identified as non-hazardous and your institution's guidelines permit it.[1][7]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory chemical waste.

G cluster_start cluster_assessment Waste Assessment cluster_segregation Waste Segregation cluster_disposal Disposal Containers cluster_end start Start: Generate Chemical Waste consult_sds Consult Safety Data Sheet (SDS) & EHS Guidelines start->consult_sds assess_hazard Is the waste hazardous? (Flammable, Corrosive, Reactive, Toxic) is_liquid Is the waste liquid? assess_hazard->is_liquid Yes non_hazardous Non-Hazardous Waste (Regular Trash / Drain) assess_hazard->non_hazardous No consult_sds->assess_hazard is_aqueous Is it an aqueous solution? is_liquid->is_aqueous Yes is_solid Is the waste solid? is_liquid->is_solid No is_organic Is it an organic solution? is_aqueous->is_organic No aqueous_waste Aqueous Waste Container is_aqueous->aqueous_waste Yes is_organic->is_solid No organic_waste Organic Waste Container is_organic->organic_waste Yes is_sharp Is it a sharp? is_solid->is_sharp No solid_waste Solid Chemical Waste Container is_solid->solid_waste Yes is_sharp->solid_waste No sharps_container Sharps Container is_sharp->sharps_container Yes end_point Arrange for EHS Pickup aqueous_waste->end_point organic_waste->end_point solid_waste->end_point sharps_container->end_point

Caption: Decision workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling Heliannone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Heliannone B. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on the general principles for handling powdered flavonoid compounds in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.

Compound Information

Data Presentation: Physical and Chemical Properties
PropertyValue (Heliannone A as reference)
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.30 g/mol
Physical Description Solid
Melting Point 144 - 146 °C

Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound, particularly in its solid form:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against airborne particles and potential splashes.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be changed frequently.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection An N95-rated or higher respirator is recommended when handling the powder outside of a ventilated enclosure.Minimizes the risk of inhaling fine particles.

Operational Plan for Safe Handling

A systematic, step-by-step approach to handling this compound is critical to ensure safety from receipt to disposal.

Experimental Protocol: Step-by-Step Handling Procedure
  • Receiving and Storage : Upon receipt, inspect the container for any signs of damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Weighing and Preparation : All handling of powdered this compound must be performed within a certified chemical fume hood or a powder containment hood to control dust.[1][2] Use appropriate tools to handle the powder gently to minimize the generation of airborne particles.

  • Solubilization : When dissolving the compound, slowly add the solvent to the pre-weighed this compound to prevent splashing.

  • Experimental Use : Keep all containers with this compound, whether in solid or solution form, clearly labeled and sealed when not in direct use.

  • Workspace Decontamination : After handling, thoroughly decontaminate all surfaces and equipment using an appropriate cleaning agent.

Disposal Plan

As this compound has not been classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste.[3][4]

Experimental Protocol: Step-by-Step Disposal Procedure
  • Segregation of Waste :

    • Solid Waste : Collect unused solid this compound and any contaminated disposable items (e.g., gloves, weigh boats) in a dedicated, sealed, and clearly labeled waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid chemical waste.

  • Waste Collection : Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Institutional Disposal : Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department.

Mandatory Visualizations

Operational Workflow: Safe Handling of this compound A Receiving and Storage B Preparation in Ventilated Enclosure A->B C Experimental Use B->C D Decontamination C->D

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan: this compound Waste cluster_0 Waste Generation cluster_1 Waste Segregation and Collection Solid Solid Waste CollectSolid Seal & Label Solid Waste Solid->CollectSolid Liquid Liquid Waste CollectLiquid Seal & Label Liquid Waste Liquid->CollectLiquid Disposal EHS Disposal CollectSolid->Disposal CollectLiquid->Disposal

Caption: A logical flow diagram for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heliannone B
Reactant of Route 2
Heliannone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.